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Foundational

Demeton-S-methyl-d6 chemical structure and physicochemical properties

An In-Depth Technical Guide to Demeton-S-methyl-d6: Structure, Properties, and Application Authored by: Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensive overview of Demeton-S-me...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to Demeton-S-methyl-d6: Structure, Properties, and Application

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of Demeton-S-methyl-d6, a deuterated isotopologue of the organophosphorus insecticide Demeton-S-methyl. Designed for researchers, analytical chemists, and toxicologists, this document delves into the molecule's chemical structure, physicochemical properties, and its critical role as an internal standard in modern analytical methodologies. We will explore the rationale behind its use, present a detailed workflow for its application in residue analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), and discuss its relationship with its key metabolites.

Introduction: The Significance of Isotopic Labeling

Demeton-S-methyl is a systemic and contact insecticide and acaricide belonging to the organothiophosphate class of compounds.[1][2][3] Its presence in agricultural products and the environment is strictly regulated due to its high toxicity to mammals, primarily through the inhibition of the acetylcholinesterase (AChE) enzyme.[1][4][5] Accurate quantification of its residues is therefore paramount for ensuring food safety and environmental protection.

The "gold standard" for quantitative analysis in complex matrices is isotope dilution mass spectrometry. This technique relies on the use of a stable isotope-labeled (SIL) internal standard, which is a version of the target analyte where one or more atoms have been replaced with their heavier, non-radioactive isotopes. Demeton-S-methyl-d6, in which six hydrogen atoms on the two methoxy groups are replaced with deuterium (²H or D), serves this exact purpose.

The utility of a SIL internal standard like Demeton-S-methyl-d6 is rooted in its chemical behavior. It is virtually identical to the non-labeled analyte (the "native" compound) in terms of its chemical properties, including polarity, solubility, and reactivity.[6] Consequently, during complex sample preparation procedures involving extraction, partitioning, and cleanup, any loss of the native analyte is mirrored by a proportional loss of the SIL standard. In the final mass spectrometry analysis, the instrument can distinguish between the native analyte and the heavier SIL standard based on their mass-to-charge ratio (m/z). By calculating the ratio of the native analyte's signal to the known concentration of the added SIL standard, analysts can achieve highly accurate and precise quantification, effectively correcting for matrix effects and procedural losses that would otherwise compromise the results.[7]

Chemical Identity and Structure

The defining characteristic of Demeton-S-methyl-d6 is the isotopic labeling of the two O-methyl groups. This substitution minimally alters the chemical properties while significantly increasing the molecular weight, allowing for clear differentiation in mass spectrometry.

  • IUPAC Name: 1-[bis(trideuteriomethoxy)phosphorylsulfanyl]-2-ethylsulfanylethane[8]

  • Synonyms: Demeton-S-methyl D6 (dimethyl D6)

  • CAS Number: 2733153-83-6[8][9]

  • Molecular Formula: C₆²H₆H₉O₃PS₂[8]

  • InChI Key: WEBQKRLKWNIYKK-SICDDRHASA-N (derived from InChI=1S/C6H15O3PS2/c1-4-11-5-6-12-10(7,8-2)9-3/h4-6H2,1-3H3/i2D3,3D3)[8]

Below is a diagram illustrating the chemical structure of Demeton-S-methyl-d6, highlighting the deuterated methyl groups.

Caption: 2D structure of Demeton-S-methyl-d6.

Physicochemical Properties

The physicochemical properties of Demeton-S-methyl-d6 are nearly identical to its non-deuterated counterpart, with the most notable difference being its molecular weight. The properties of the native compound are presented here as they dictate the analytical approaches for extraction and chromatography.

PropertyValueSource
Molecular Weight 236.32 g/mol (for d6)[8]
Unlabeled Molecular Weight 230.28 g/mol [2][3]
Appearance Pale yellow oily liquid[1][10]
Odor Characteristic garlic-like or penetrating odor[1][11]
Density ~1.21 g/cm³ at 20°C[1][10]
Boiling Point 118°C at 1.33 kPa (decomposes)[1][3][10]
Vapor Pressure 0.048 Pa at 20°C[1][10]
Water Solubility 3.3 g/L (3300 mg/L) at 20°C[1][10]
Log P (octanol/water) 1.32[1][10][12]
Chemical Stability Stable in neutral and acidic media; hydrolyzes in alkaline conditions.[1]

Analytical Workflow for Residue Analysis

The following protocol outlines a robust method for the simultaneous determination of Demeton-S-methyl and its primary oxidative metabolites, Oxydemeton-methyl (sulfoxide) and Demeton-S-methylsulfone, in agricultural products using Demeton-S-methyl-d6 as an internal standard. This workflow is synthesized from established methodologies.[13][14][15][16]

Rationale of Experimental Choices
  • Extraction Solvent (Acetone/Acetonitrile): Acetone and acetonitrile are polar, water-miscible solvents highly effective at extracting organophosphorus pesticides from the high-moisture content typical of fruits, vegetables, and grains.[13][14]

  • Internal Standard Spiking: Demeton-S-methyl-d6 is added at the very beginning of the sample preparation process. This is a critical step. By introducing the standard before extraction, it experiences all subsequent procedural steps alongside the native analyte, ensuring that any losses or variations are accurately accounted for in the final calculation.

  • Cleanup (SPE): Crude extracts from agricultural products are complex and contain numerous co-extractives like pigments, lipids, and sugars that can interfere with LC-MS/MS analysis, causing a phenomenon known as "matrix effect" (ion suppression or enhancement). A solid-phase extraction (SPE) cleanup step is essential. A cartridge containing graphitized carbon black (GCB) is excellent for removing pigments, while materials like primary secondary amine (PSA) remove sugars and fatty acids.[14][15]

  • Detection (LC-MS/MS): Liquid chromatography-tandem mass spectrometry is the definitive technique for this analysis due to its high selectivity and sensitivity. The LC system separates the analytes from remaining matrix components, while the MS/MS detector provides unambiguous identification and quantification based on the specific precursor-to-product ion transitions for each compound.

Step-by-Step Protocol
  • Sample Homogenization:

    • Weigh 10.0 g of a representative sample (e.g., chopped fruits, ground grains) into a centrifuge tube.

    • For samples prone to oxidation, antioxidants like L-ascorbic acid may be added.[14][15]

  • Internal Standard Spiking & Extraction:

    • Add a precise volume of a known concentration of Demeton-S-methyl-d6 solution (e.g., 100 µL of a 1 µg/mL solution) to the sample.

    • Add 20 mL of acetone or acetonitrile.

    • Homogenize at high speed for 2-3 minutes.

    • Centrifuge at >4000 rpm for 5 minutes.

    • Collect the supernatant (the liquid extract).

  • Cleanup by Dispersive Solid-Phase Extraction (d-SPE):

    • Transfer an aliquot of the supernatant (e.g., 5 mL) to a new tube containing a mixture of anhydrous MgSO₄ (to remove water) and PSA sorbent. For highly pigmented samples, GCB may be included.

    • Vortex vigorously for 1 minute.

    • Centrifuge at >4000 rpm for 5 minutes.

  • Final Preparation:

    • Take the final supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial.

    • The sample is now ready for injection into the LC-MS/MS system.

Workflow Visualization

The following diagram illustrates the key stages of the analytical process.

G Analytical Workflow for Demeton-S-methyl Analysis cluster_prep Sample Preparation cluster_analysis Instrumental Analysis sample 1. Homogenize Sample (e.g., 10g fruit) spike 2. Spike with Internal Standard (Demeton-S-methyl-d6) sample->spike extract 3. Extract with Solvent (e.g., Acetone) spike->extract spike->extract Ensures IS undergoes all procedural steps cleanup 4. d-SPE Cleanup (PSA, MgSO₄) extract->cleanup concentrate 5. Filter & Transfer to Autosampler Vial cleanup->concentrate cleanup->concentrate Removes matrix interferences lcms 6. LC-MS/MS Analysis (Detection & Quantification) concentrate->lcms

Caption: Workflow for pesticide residue analysis using an internal standard.

Metabolism of Demeton-S-methyl

In both plants and animals, Demeton-S-methyl is rapidly metabolized through oxidation of the thioether sulfur atom.[1][17] The primary metabolites are Oxydemeton-methyl (the sulfoxide) and, subsequently, Demeton-S-methylsulfone (the sulfone).[17][18] Both of these metabolites are also potent cholinesterase inhibitors and are often included in regulatory monitoring programs.[4][17] For comprehensive analysis, deuterated standards for these metabolites, such as Demeton-S-methyl Sulfoxide-d6 and Demeton-S-methyl Sulfone-d6, are also commercially available and should be used for their respective quantification.[19][20][21][22][23]

G Metabolic Pathway of Demeton-S-methyl parent Demeton-S-methyl sulfoxide Oxydemeton-methyl (Sulfoxide Metabolite) parent->sulfoxide Oxidation sulfone Demeton-S-methylsulfone (Sulfone Metabolite) sulfoxide->sulfone Oxidation

Caption: Primary oxidative metabolic pathway.

Conclusion

Demeton-S-methyl-d6 is an indispensable tool for the modern analytical laboratory. Its role as a stable isotope-labeled internal standard enables researchers and regulatory bodies to perform highly accurate and reliable quantification of the toxic insecticide Demeton-S-methyl in complex matrices. The principles outlined in this guide—understanding the physicochemical properties to inform extraction, the rationale for isotopic dilution, and the application of a robust analytical workflow—are fundamental to achieving data of the highest integrity in the fields of food safety, environmental science, and toxicology.

References

  • Analytical Method for Demeton-S-methyl and Oxydemeton-methyl (Agricultural Products). (n.d.). Ministry of Health, Labour and Welfare, Japan.
  • Demeton-S-methyl-d6 | CAS 2733153-83-6. (n.d.). LGC Standards.
  • Demeton-S-methyl Sulfoxide-d6 | C6H15O4PS2 | CID 129318178. (n.d.). PubChem, NIH.
  • Demeton-S-methyl Sulfone-d6. (n.d.). United States Biological.
  • Analysis of Demeton-S-methyl, Oxydemeton-methyl and Demeton-S-methylsulfone in Agricultural Products by LC-MS. (2009). R Discovery.
  • Demeton-S-methyl sulfoxide-d6. (n.d.). MedchemExpress.com.
  • Demeton-S-methyl D6 (dimethyl D6) 100 µg/mL in Cyclohexane. (n.d.). LGC Standards.
  • Demeton-S-methyl Sulfoxide-d6. (n.d.). usbio.net.
  • [Analysis of demeton-S-methyl, oxydemeton-methyl and demeton-S-methylsulfone in agricultural products by LC-MS]. (2009). PubMed.
  • Demeton-S-methyl Sulfoxide-d6 | CAS No. 301-12-2(Unlabeled). (n.d.). Clearsynth.
  • Demeton-S-methyl. (n.d.). Grokipedia.
  • Analysis of Demeton-S-methyl, Oxydemeton-methyl and Demeton-S-methylsulfone in Agricultural Products by LC-MS. (n.d.). ResearchGate.
  • Demeton-s-methyl (EHC 197, 1997). (n.d.). INCHEM.
  • Demeton-S-methyl. (n.d.). NIST WebBook.
  • Demeton-S-methyl. (n.d.). Wikipedia.
  • Demeton-S-methyl Sulfoxide-d6. (n.d.). LGC Standards.
  • Demeton-S-methyl Sulfone-d6. (n.d.). LGC Standards.
  • ICSC 0862 - DEMETON-METHYL. (n.d.). ILO/WHO.
  • DEMETON-S-METHYL (ICSC). (n.d.). IPCS.
  • Demeton-S-methyl and related compounds (WHO Pesticide Residues Series 3). (n.d.). INCHEM.
  • High-Purity Demeton-S-methyl-sulfoxide for Accurate Residue Analysis. (n.d.). HPC Standards.
  • Online Solid Phase Extraction High-Performance Liquid Chromatography – Isotope Dilution – Tandem Mass Spectrometry Quantification of Organophosphate Pesticides... (n.d.). PMC.
  • DEMETON-S-METHYLSULPHON (164) EXPLANATION. (n.d.). FAO.
  • Demeton-S-methyl in freshwater and marine water. (n.d.). Water Quality Australia.
  • Demeton-S-methyl. (2026). AERU, University of Hertfordshire.

Sources

Exploratory

A Senior Application Scientist's Guide to Isotopic Purity Specifications for Demeton-S-methyl-d6 Standards

Abstract This technical guide provides an in-depth analysis of the critical specifications for demeton-S-methyl-d6, a deuterated internal standard essential for quantitative mass spectrometry assays. Moving beyond a simp...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides an in-depth analysis of the critical specifications for demeton-S-methyl-d6, a deuterated internal standard essential for quantitative mass spectrometry assays. Moving beyond a simple declaration of purity, this document elucidates the fundamental distinction between chemical and isotopic purity, details the analytical methodologies required for their verification, and establishes the causality behind stringent quality control parameters. We present field-proven protocols for high-resolution mass spectrometry (HRMS) and quantitative nuclear magnetic resonance (qNMR) spectroscopy, designed as self-validating systems to ensure the highest degree of trustworthiness. This guide is intended for researchers, analytical scientists, and quality assurance professionals in the fields of drug metabolism, environmental analysis, and toxicology who rely on the accuracy of isotopically labeled standards for data integrity.

The Foundational Role of a High-Purity Internal Standard

In the realm of quantitative analysis by liquid chromatography-mass spectrometry (LC-MS), the accuracy of the final result is inextricably linked to the quality of the internal standard used. Deuterated standards have become the gold standard for these applications.[1][2] By incorporating stable heavy isotopes, these compounds are chemically almost identical to the analyte of interest, causing them to co-elute chromatographically and exhibit similar ionization behavior, thereby correcting for matrix effects and instrumental variability.[1]

Demeton-S-methyl, an organothiophosphate insecticide and acetylcholinesterase inhibitor, is a compound of significant interest in environmental and food safety monitoring.[3][4][5] Its accurate quantification necessitates a reliable internal standard. Demeton-S-methyl-d6, where six hydrogen atoms on the two methoxy groups have been replaced with deuterium, serves this purpose. The +6 Dalton mass shift provides clear separation from the native analyte's isotopic cluster in the mass spectrum, preventing cross-talk and ensuring analytical precision.[2] However, the mere presence of deuterium is insufficient; the purity of that labeling is the paramount specification that underpins the validity of the entire analytical method.

Demeton-S-methyl-d6: Structure and Isotopic Labeling

Demeton-S-methyl is an organic compound with the molecular formula C₆H₁₅O₃PS₂.[3][6] The deuterated analogue, demeton-S-methyl-d6, involves the specific replacement of the six protons on the two O-methyl groups with deuterium atoms.

G cluster_0 Demeton-S-methyl cluster_1 Demeton-S-methyl-d6 P1 P O1 =O P1->O1 O2 O P1->O2 O3 O P1->O3 S1 S P1->S1 C1 CH₃ O2->C1 C2 CH₃ O3->C2 C3 CH₂ S1->C3 C4 CH₂ C3->C4 S2 S C4->S2 C5 CH₂ S2->C5 C6 CH₃ C5->C6 P2 P O4 =O P2->O4 O5 O P2->O5 O6 O P2->O6 S3 S P2->S3 CD3_1 CD₃ O5->CD3_1 CD3_2 CD₃ O6->CD3_2 C7 CH₂ S3->C7 C8 CH₂ C7->C8 S4 S C8->S4 C9 CH₂ S4->C9 C10 CH₃ C9->C10

Caption: Molecular structures of unlabeled demeton-S-methyl and demeton-S-methyl-d6.

Delineating Purity: A Two-Fold Requirement

For any Certified Reference Material (CRM), "purity" is a multi-faceted parameter. It is crucial to distinguish between two orthogonal measurements: chemical purity and isotopic purity.

  • Chemical Purity: This refers to the proportion of the material that is the specified chemical entity (demeton-S-methyl-d6), irrespective of its isotopic composition.[7][8] Impurities are other, chemically different molecules that may have arisen during synthesis or degradation. A high chemical purity (typically >98%) is essential to prevent co-eluting, isobaric interferences.

  • Isotopic Purity (Isotopic Enrichment): This is the percentage of the isotopically labeled standard that contains the desired number of deuterium atoms at the specified positions.[2][9] Due to the statistical nature of chemical synthesis, a batch of demeton-S-methyl-d6 will inevitably contain a small population of molecules with fewer deuterium atoms (e.g., d5, d4) and potentially some completely unlabeled (d0) compound.[9] These are known as isotopologues .

The integrity of a quantitative assay hinges on both parameters. A chemically impure standard can introduce interfering signals, while an isotopically impure standard can lead to a gross overestimation of the analyte, particularly at the lower limit of quantitation (LLOQ).[2]

Core Specifications for a High-Fidelity Standard

A high-quality demeton-S-methyl-d6 standard, suitable for use as a CRM in regulated environments, must meet stringent specifications. While end-user requirements may vary, the following table represents a robust and reliable set of criteria.

ParameterSpecificationRationale
Chemical Purity ≥ 98.0%Minimizes the risk of analytical interference from structurally related impurities.
Isotopic Purity (d6) ≥ 98.0%Ensures a strong, clean signal for the internal standard and minimizes the population of lower isotopologues.[1]
Unlabeled Content (d0) ≤ 0.1%Prevents artificial inflation of the analyte signal, which is critical for accuracy at the LLOQ.[2]
Certificate of Analysis ISO 17034 CompliantProvides assurance that the material was produced by a competent manufacturer and includes metrological traceability and measurement uncertainty.[10][11][12]

Orthogonal Analytical Verification: A Self-Validating System

To establish the purity values with a high degree of confidence, a single analytical technique is insufficient. An orthogonal approach, using at least two distinct analytical methodologies, is required. The combination of High-Resolution Mass Spectrometry (HRMS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy provides a comprehensive and self-validating characterization.[13][14]

Methodology I: High-Resolution Mass Spectrometry (HRMS)

Causality & Principle: HRMS is the cornerstone for determining the distribution of isotopologues.[15][16] Unlike unit-resolution mass spectrometers (e.g., quadrupoles), high-resolution instruments (like Orbitrap or TOF) can distinguish between the minute mass differences of isotopologues (d6, d5, d4, etc.) and the natural abundance of isotopes like ¹³C and ³⁴S.[16][17] This allows for the deconvolution of the isotopic cluster and accurate quantification of each species.

Caption: Experimental workflow for isotopic purity determination by HRMS.

Experimental Protocol: HRMS Analysis

  • Sample Preparation: Prepare a solution of demeton-S-methyl-d6 at approximately 1 µg/mL in a suitable solvent such as acetonitrile.

  • Instrumentation: Utilize an LC-HRMS system, such as a Q-Orbitrap or Q-TOF, capable of a resolution of at least 60,000 FWHM.

  • Data Acquisition: Perform a full scan analysis over a mass range that encompasses all expected isotopologues of the protonated molecule [M+H]⁺.

  • Data Processing & Calculation: a. From the full scan data, extract the ion chromatograms (EICs) for the theoretical m/z of each isotopologue (d0 through d6). b. Integrate the peak area for each EIC. c. Crucial Step: Correct the measured peak areas for the natural abundance of ¹³C, ¹⁷O, ¹⁸O, and ³⁴S. This is essential because the M+1 peak of the d5 isotopologue, for example, will overlap with the M peak of the d6 isotopologue containing a single ¹³C atom. Most modern mass spectrometry software can perform this deconvolution automatically.[18] d. Calculate the isotopic purity using the corrected intensities: Isotopic Purity (%) = [Corrected Intensity (d6) / Σ Corrected Intensities (d0 to d6)] * 100

Methodology II: Quantitative ¹H NMR (qNMR) Spectroscopy

Causality & Principle: While MS excels at showing the distribution of species, qNMR provides an exceptionally accurate measure of the total amount of residual hydrogen at the labeled positions.[9] The fundamental principle of qNMR is that the area of a signal is directly proportional to the number of nuclei contributing to it.[18] By comparing the integral of the residual -OCHD₂ protons against a stable, unlabeled proton signal within the same molecule (e.g., the ethyl group protons), we can calculate the overall level of deuteration with high precision.

Caption: Experimental workflow for isotopic purity determination by qNMR.

Experimental Protocol: qNMR Analysis

  • Sample Preparation: Accurately weigh 10-20 mg of the demeton-S-methyl-d6 sample and dissolve it in a known volume of a high-purity deuterated solvent (e.g., Chloroform-d, CDCl₃).[18]

  • Instrumentation: Use a high-field NMR spectrometer (≥400 MHz) to ensure adequate signal dispersion.[18]

  • Data Acquisition: Acquire the ¹H NMR spectrum using parameters optimized for quantification. This is a critical step.

    • Relaxation Delay (D1): Set to at least 5 times the longest T₁ relaxation time of the protons being measured to ensure complete signal recovery.

    • Scans: Acquire a sufficient number of scans (e.g., 16 or more) to achieve a high signal-to-noise ratio.

  • Data Processing & Calculation: a. Carefully integrate the area of the residual proton signal from the methoxy groups (-OCHD₂). b. Integrate the area of a reference signal from an unlabeled position, for example, the four protons of the ethylthioethyl chain (-S-CH₂-CH₂-S-). c. Normalize the reference integral by dividing by the number of protons it represents (in this case, 4). d. Calculate the percentage of residual hydrogen at the labeled sites. e. The overall isotopic purity (Atom % D) is then calculated as 100% minus the percentage of residual hydrogen.

Conclusion: The Imperative of Rigorous Characterization

The reliability of quantitative data derived from LC-MS assays is fundamentally dependent on the quality of the internal standard. For demeton-S-methyl-d6, specifying an isotopic purity of ≥98% and an unlabeled content of ≤0.1% is not an arbitrary goal but a necessary prerequisite for analytical accuracy. This guide has demonstrated that verifying these specifications requires a robust, multi-technique approach. The orthogonal combination of HRMS for isotopologue distribution and qNMR for absolute deuteration level provides a self-validating system that ensures the standard is fit-for-purpose. Adherence to these rigorous characterization protocols is a non-negotiable aspect of generating defensible, high-quality scientific data in both research and regulated laboratories.[19]

References

  • A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Analytical Methods (RSC Publishing).
  • How Certified Reference Materials Help Labs Meet Regul
  • Demeton-S-methyl. Wikipedia.
  • Demeton-S-methyl | C6H15O3PS2.
  • Demeton-S-methyl. NIST WebBook.
  • How Certified Reference Materials Help Labs Meet Their Regul
  • A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR. RSC Publishing.
  • Demeton-S-methyl. AERU, University of Hertfordshire.
  • Beyond Purity: Characterizing the Isotopologue Profile of a Deuter
  • Annex 3 - General guidelines for the establishment, maintenance and distribution of chemical reference substances.
  • Determination of Isotope Distribution and Abundance of Deuterium Labeled Compounds by High Resolution Mass Spectrometry. Chinese Journal of Analytical Chemistry.
  • DEMETON-S-METHYL. ACGIH.
  • A Researcher's Guide to Determining the Isotopic Purity of 1-Dodecanol-d1: NMR vs. Mass Spectrometry. Benchchem.
  • Deuterated Standards for LC-MS Analysis.
  • Demeton-S-methyl Sulfone-d6.
  • Regulations and safety standards for CRM and toxic powders.
  • Guidelines for the Selection and Use of Reference M
  • Isotopic purity requirements for deuter
  • Isotopic Purity Using LC-MS.
  • How to determine the purity of deuterated solvents by NMR Spectroscopy?.
  • Determination of isotope abundance for deuterium-labeled compounds by quantit
  • Demeton-S-methyl-d6 | CAS 2733153-83-6. LGC Standards.
  • Demeton-S-methyl sulfoxide-d6. MedchemExpress.com.
  • Optimizing the Synthesis of Deuterated Isotopomers and Isotopologues of Cyclohexene using Molecular Rot
  • Certified reference materials. Joint Research Centre, European Commission.
  • Reference Materials Producers (ISO 17034) Accreditation.
  • The ABC's of Reference Standard Management. American Pharmaceutical Review.
  • Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Valid
  • Deuterated Standards and Solvents for NMR.
  • Development of analytical method for the isotope purity of pure D2 gas using high-precision magnetic sector mass spectrometer. KoreaScience.
  • Demeton-S-methyl Sulfoxide-d6 | C6H15O4PS2.
  • Exploring the Importance of Isotopic Patterns in Scientific Analysis. Longdom Publishing.
  • The Selection and Use of Reference Materials.
  • Oxydemeton-methyl (DI-o-methyl-D₆, 98%) 100 µg/mL in acetonitrile CP 95%.
  • Determination of Isotopic Purity by Accur
  • Interpretation of Isotope Peaks in Small Molecule LC–MS.
  • Analytical Method for Demeton-S-methyl and Oxydemeton-methyl (Agricultural Products). Ministry of Health, Labour and Welfare, Japan.
  • OXYDEMETON-METHYL (166) DEMETON-S-METHYL (073) EXPLANATION.
  • Supporting Information Copper-catalyzed arylation/nucleophilic addition/fragmentation/ C−S bond formation cascade: synthesis o. Royal Society of Chemistry.

Sources

Foundational

Demeton-S-methyl-d6 exact mass and molecular weight calculation

Demeton-S-methyl-d6: Exact Mass, Molecular Weight, and Mass Spectrometric Applications Executive Summary Demeton-S-methyl is a highly toxic organothiophosphate insecticide and acaricide that functions as a potent acetylc...

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Author: BenchChem Technical Support Team. Date: April 2026

Demeton-S-methyl-d6: Exact Mass, Molecular Weight, and Mass Spectrometric Applications

Executive Summary

Demeton-S-methyl is a highly toxic organothiophosphate insecticide and acaricide that functions as a potent acetylcholinesterase inhibitor[1][2]. In modern analytical chemistry—particularly in environmental monitoring, toxicology, and food safety—quantifying trace levels of this compound requires robust internal standards to correct for matrix effects and ion suppression. Demeton-S-methyl-d6 (dimethyl-d6) serves as the industry gold standard for this purpose.

This technical guide provides a rigorous breakdown of the exact mass and molecular weight calculations for Demeton-S-methyl-d6. It details the causality behind its specific isotopic design and provides a self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol tailored for researchers and drug development professionals.

Isotopic Design and Structural Causality

The chemical formula for native Demeton-S-methyl is C6​H15​O3​PS2​ [1]. In the d6-labeled analog, six hydrogen atoms are replaced by deuterium ( 2H or D ), resulting in the formula C6​H9​D6​O3​PS2​ [3]. Specifically, the labeling occurs on the two methoxy groups attached to the phosphorus atom, yielding the IUPAC name 1-[bis(trideuteriomethoxy)phosphorylsulfanyl]-2-ethylsulfanylethane[3].

Causality of the Labeling Position: Why place the deuterium on the methoxy groups rather than the ethylthio chain? During collision-induced dissociation (CID) in MS/MS, the thioether tail ( C4​H10​S ) is metabolically labile and readily cleaved as a neutral loss. If the deuterium labels were located on the tail, they would be lost during fragmentation, resulting in the native and labeled compounds sharing the exact same product ion. By locating the d6 label on the dimethyl phosphate core, the +6 Da mass shift is preserved in the primary product ion. This eliminates mass spectral cross-talk, prevents isotopic overlap from sulfur's natural M+2 isotope ( 34S ), and ensures absolute signal specificity.

Computational Mass Analytics

Understanding the distinction between exact mass (monoisotopic mass) and molecular weight (average mass) is critical. High-Resolution Mass Spectrometry (HRMS) relies on exact mass to determine elemental composition, whereas standard molarity calculations for stock solutions rely on average molecular weight[4].

Exact Mass (Monoisotopic Mass) Calculation

The exact mass is calculated using the mass of the most abundant, stable isotope for each element. This is the exact mass of the primary peak observed in a mass spectrometer before any protonation occurs.

Table 1: Monoisotopic Mass Calculation for Demeton-S-methyl-d6

Element / Isotope Atom Count Monoisotopic Mass (Da) Total Mass Contribution (Da)

| Carbon ( 12C ) | 6 | 12.000000 | 72.000000 | | Hydrogen ( 1H ) | 9 | 1.007825 | 9.070425 | | Deuterium ( 2H ) | 6 | 2.014102 | 12.084612 | | Oxygen ( 16O ) | 3 | 15.994915 | 47.984745 | | Phosphorus ( 31P ) | 1 | 30.973762 | 30.973762 | | Sulfur ( 32S ) | 2 | 31.972071 | 63.944142 | | Total Exact Mass | | | 236.0577 Da |

Note: The calculated exact mass of 236.0577 Da perfectly aligns with certified reference material data[3]. When analyzed via positive electrospray ionization (ESI+), the protonated precursor ion [M+H]+ is calculated by adding the mass of a proton (1.007276 Da), yielding an m/z of 237.0650 .

Molecular Weight (Average Mass) Calculation

Molecular weight accounts for the natural isotopic distribution of elements on Earth. This value is strictly utilized when preparing gravimetric standard solutions from neat materials to calculate molarity.

Table 2: Molecular Weight Calculation for Demeton-S-methyl-d6

Element Atom Count Standard Atomic Weight ( g/mol ) Total Weight Contribution ( g/mol )
Carbon (C) 6 12.011 72.066
Hydrogen (H) 9 1.008 9.072
Deuterium (D) 6 2.014 12.084
Oxygen (O) 3 15.999 47.997
Phosphorus (P) 1 30.974 30.974
Sulfur (S) 2 32.065 64.130

| Total Molecular Wt. | | | 236.32 g/mol |

Note: The average molecular weight is 236.32 g/mol [3].

Self-Validating LC-MS/MS Protocol

To ensure trustworthiness and scientific integrity in analytical results, the following extraction and quantification protocol incorporates built-in self-validating mechanisms.

Step-by-Step Methodology:
  • Matrix-Matched Calibration Preparation: Prepare calibration standards in a blank sample matrix (e.g., plasma, soil extract, or food homogenate) rather than pure solvent. Causality: This accounts for matrix-induced ion suppression that occurs in the ESI source, ensuring the calibration curve accurately reflects the sample environment.

  • Internal Standard Spiking: Spike Demeton-S-methyl-d6 at a constant concentration (e.g., 50 ng/mL) into all blanks, calibrants, and unknown samples prior to extraction. Causality: Early spiking ensures the internal standard undergoes the exact same extraction recovery losses and degradation as the native analyte, acting as a perfect mathematical denominator.

  • Extraction (QuEChERS Method):

    • Add 10 mL of Acetonitrile to 10 g of the homogenized sample.

    • Add partitioning salts (4g MgSO4​ , 1g NaCl ).

    • Shake vigorously for 1 minute and centrifuge at 4000 rpm for 5 minutes.

    • Collect the supernatant for analysis.

  • LC-MS/MS Acquisition: Analyze the extract using a reversed-phase UHPLC coupled to a triple quadrupole mass spectrometer in ESI+ mode. Program the specific MRM transitions outlined in the diagram below.

  • Validation Check (The Self-Validating Step): Examine the chromatogram for co-elution. Because deuterium labeling has a negligible effect on lipophilicity, native Demeton-S-methyl and Demeton-S-methyl-d6 must co-elute perfectly ( ΔRT<0.05 min). Any deviation indicates a matrix interference or an isobaric contaminant, automatically invalidating the data point and triggering re-analysis.

G cluster_0 Native Demeton-S-methyl cluster_1 Labeled Demeton-S-methyl-d6 A Precursor Ion [M+H]+ m/z 231.027 B Product Ion [(CH3O)2P(=O)S]+ m/z 141.0 A->B CID Loss of C4H10S C Precursor Ion [M+H]+ m/z 237.065 D Product Ion [(CD3O)2P(=O)S]+ m/z 147.0 C->D CID Loss of C4H10S

MRM transition pathways demonstrating the +6 Da shift retention in product ions.

Conclusion

The precise calculation of Demeton-S-methyl-d6's exact mass (236.0577 Da) and molecular weight (236.32 g/mol ) is foundational for high-accuracy mass spectrometry[3]. By leveraging the strategic placement of deuterium labels on the methoxy groups, analysts can achieve interference-free quantification. Adhering to the self-validating protocols outlined above ensures that environmental and toxicological assessments remain scientifically rigorous, reproducible, and legally defensible.

References

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 13526, Demeton-S-methyl." PubChem. Available at:[Link]

  • University of Hertfordshire. "Demeton-S-methyl - AERU." Pesticide Properties DataBase (PPDB). Available at:[Link]

  • Dr. Ehrenstorfer / LGC. "Reference materials for food and environmental analysis." CM Scientifica. Available at: [Link]

Sources

Exploratory

Environmental Fate and Degradation Pathways of Demeton-S-methyl-d6: A Comprehensive Technical Guide

Executive Summary Understanding the environmental fate of organothiophosphate pesticides is critical for ecological risk assessment and agrochemical development. Demeton-S-methyl (DSM) is a highly soluble systemic insect...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Understanding the environmental fate of organothiophosphate pesticides is critical for ecological risk assessment and agrochemical development. Demeton-S-methyl (DSM) is a highly soluble systemic insecticide characterized by a complex degradation cascade yielding multiple bioactive metabolites[1]. By utilizing its stable deuterated isotopologue, Demeton-S-methyl-d6 (DSM-d6), researchers can establish self-validating analytical systems that eliminate background matrix interference. This whitepaper details the mechanistic degradation pathways of DSM-d6, provides robust LC-MS/MS analytical protocols, and synthesizes kinetic data to guide environmental scientists and drug development professionals.

Rationale for Isotopic Labeling in Environmental Fate Studies

The environmental tracking of legacy pesticides is often confounded by endogenous isobaric compounds and historical soil contamination. DSM-d6 is synthesized with deuterium substitutions on the O,O-dimethyl moieties, yielding a precise +6 Da mass shift[2].

Self-Validating System: Because the carbon-deuterium (C-D) bonds are stronger than C-H bonds, the labeled methoxy groups exhibit a slight kinetic isotope effect (KIE). However, the primary degradation pathways—thioether oxidation and P-S bond cleavage—remain mechanistically identical to the unlabeled parent compound[3]. This mass shift ensures absolute quantification accuracy during tandem mass spectrometry. The d6-isotopologue acts as an internal recovery control that automatically corrects for matrix-induced ion suppression, ensuring that every analytical run validates its own extraction efficiency[4].

Elucidating the Degradation Pathways

The environmental dissipation of DSM-d6 is driven by three intersecting mechanisms: abiotic hydrolysis, oxidative biotransformation, and microbial metabolism.

Abiotic Hydrolysis Kinetics

Hydrolytic degradation of DSM-d6 is highly pH-dependent. In acidic to neutral environments (pH 4–7), hydrolysis is sluggish, primarily proceeding via slow O-demethylation (loss of a CD₃ group)[5]. However, under alkaline conditions (pH 9), the mechanism shifts dramatically. The phosphorus-sulfur (P-S) bond becomes highly susceptible to nucleophilic attack by hydroxide ions (OH⁻), leading to rapid ester cleavage and the formation of dimethyl phosphate-d6 and free thiols[1].

Oxidative Biotransformation

In aerobic soils and surface waters, the thioether sulfur of DSM-d6 undergoes rapid oxidation. The first step is the conversion to oxydemeton-methyl-d6 (the sulfoxide metabolite). This reaction is fast and mediated by both abiotic reactive oxygen species and soil enzymes[3]. Subsequent, slower oxidation converts the sulfoxide into demeton-S-methyl sulfone-d6. The sulfone is significantly more persistent in the environment due to the electron-withdrawing nature of the sulfonyl group, which stabilizes the adjacent bonds against further nucleophilic attack[3].

Microbial Metabolism

Microbial activity is the primary driver of complete mineralization in soil matrices. Soil bacteria, particularly Pseudomonas and Nocardia species, actively metabolize DSM-d6 and its sulfoxide[5]. Pseudomonas pathways yield O-demethyl-demeton-S-methyl-d6 and bis[2-(ethylsulfinyl)ethyl] disulfide, whereas Nocardia drives the formation of 2-(ethylsulfonyl)ethane sulfonic acid[5]. Furthermore, Corynebacterium glutamicum has been shown to facilitate reductive cleavage in co-metabolic processes when provided with readily metabolizable carbon sources like fructose or glucose[6].

Pathway DSM Demeton-S-methyl-d6 (Parent) ODM Oxydemeton-methyl-d6 (Sulfoxide) DSM->ODM Oxidation (Biotic/Abiotic) Hydro Dimethyl phosphate-d6 + Thiols DSM->Hydro Alkaline Hydrolysis (pH 9) Micro Microbial Cleavage Products (e.g., Disulfides) DSM->Micro Microbial Metabolism (Pseudomonas / Nocardia) Sulfone Demeton-S-methyl sulfone-d6 (Sulfone) ODM->Sulfone Further Oxidation

Degradation pathways of Demeton-S-methyl-d6 via oxidation, hydrolysis, and microbial metabolism.

Quantitative Data Summaries

Table 1: Hydrolytic Degradation Kinetics of Demeton-S-methyl (at 22°C)

Environmental Condition Ambient pH Half-life (DT₅₀) Primary Cleavage Mechanism
Acidic 4.0 63 days O-demethylation
Neutral 7.0 56 days O-demethylation
Alkaline 9.0 8 days P-S bond rupture

(Data extrapolated from baseline unlabeled compound studies[5])

Table 2: Theoretical LC-MS/MS (ESI+) MRM Transitions for d6-Isotopologues

Analyte Unlabeled [M+H]⁺ (m/z) d6-Labeled [M+H]⁺ (m/z) Target Product Ion (m/z)
Demeton-S-methyl-d6 231.0 237.0 115.0
Oxydemeton-methyl-d6 247.0 253.0 175.0
Demeton-S-methyl sulfone-d6 263.0 269.0 121.0

(Note: Product ions for d6 compounds shift depending on whether the collision-induced dissociation fragment retains the deuterated methoxy groups. The table reflects theoretical shifts for intact methoxy-containing fragments[7]).

Analytical Methodologies & Experimental Protocols

A self-validating experimental system requires rigorous extraction and highly specific detection. The following protocols outline the standard workflow for tracking DSM-d6 in soil matrices, ensuring high recovery and reproducibility.

Protocol: Aerobic Soil Metabolism Workflow

This protocol is adapted for isotopic tracers to determine soil half-lives and metabolite formation accurately.

  • Soil Preparation & Spiking: Sieve fresh agricultural soil (2 mm) and adjust moisture to 40-50% Maximum Water Holding Capacity (MWHC). Spike the soil with DSM-d6 standard to achieve a final concentration of 1.0 mg/kg.

    • Causality: Maintaining optimal MWHC ensures active microbial respiration, simulating real-world aerobic field conditions and preventing the artifactual dormancy of Pseudomonas strains.

  • Incubation: Incubate samples in the dark at 20 ± 2 °C under continuous aeration.

    • Causality: Darkness prevents confounding abiotic photolysis, isolating the microbial and hydrolytic degradation variables[5].

  • Extraction: Add 20 mL of an acetone/water mixture (80:20, v/v) to 10 g of the harvested soil sample.

    • Causality: Acetone effectively penetrates the aqueous layer of soil particles to solvate polar metabolites (like the sulfoxide), while water swells the soil matrix to release bound residues[4].

  • Partitioning: Concentrate the extract under a gentle nitrogen stream to remove acetone. Re-dissolve in ethyl acetate.

    • Causality: Ethyl acetate partitioning precipitates large matrix proteins and concentrates the target analytes prior to clean-up[7].

Protocol: LC-MS/MS Quantification

To eliminate matrix effects such as ion suppression from humic acids, a robust clean-up and detection strategy is deployed.

  • SPE Clean-up: Pass the ethyl acetate extract through a tandem Primary Secondary Amine (PSA) and Graphitized Carbon Black (GCB) cartridge.

    • Causality: PSA removes organic acids and sugars, while GCB aggressively binds planar pigments like chlorophyll, ensuring a clean baseline for Electrospray Ionization (ESI)[4].

  • Chromatographic Separation: Inject 5 µL onto a C18 reverse-phase column using a gradient mobile phase of Water and Acetonitrile (both containing 0.1% formic acid).

    • Causality: Formic acid acts as a proton source, enhancing the [M+H]⁺ ion yield in positive ESI mode.

  • Mass Spectrometry: Operate the mass spectrometer in ESI+ mode using Multiple Reaction Monitoring (MRM). Track the specific +6 Da transitions for the parent and metabolites to ensure absolute specificity[7].

Workflow Spike 1. Soil Spiking (DSM-d6) Incubate 2. Aerobic Incubation (Dark, 20°C) Spike->Incubate Extract 3. Solvent Extraction (Acetone/EtOAc) Incubate->Extract Cleanup 4. SPE Clean-up (PSA / GCB) Extract->Cleanup LCMS 5. LC-MS/MS Analysis (ESI+ MRM) Cleanup->LCMS

Step-by-step experimental workflow for soil metabolism and LC-MS/MS analysis of DSM-d6.

References

  • Demeton- S -methyl - Grokipedia Source: grokipedia.com URL:1

  • Demeton-s-methyl (EHC 197, 1997) - INCHEM Source: inchem.org URL:5

  • Environmental Persistence and Degradation of Demeton-o sulfone: A Technical Overview - Benchchem Source: benchchem.com URL:3

  • Demeton-S-methyl | C6H15O3PS2 | CID 13526 - PubChem - NIH Source: nih.gov URL:2

  • Analytical Method for Demeton-S-methyl and Oxydemeton-methyl (Agricultural Products) Source: mhlw.go.jp URL:4

  • [Analysis of demeton-S-methyl, oxydemeton-methyl and demeton-S-methylsulfone in agricultural products by LC-MS] - PubMed Source: nih.gov URL:7

  • Growth rate influences reductive biodegradation of the organophosphorus pesticide demeton by Corynebacterium glutamicum | Semantic Scholar Source: semanticscholar.org URL:6

Sources

Foundational

Demeton-S-methyl-d6 baseline data for toxicology and pharmacokinetics

An In-Depth Technical Guide to Demeton-S-methyl-d6: Baseline Data for Toxicology and Pharmacokinetics Demeton-S-methyl is an organothiophosphate insecticide and acaricide, formerly used to control sucking insects and mit...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to Demeton-S-methyl-d6: Baseline Data for Toxicology and Pharmacokinetics

Demeton-S-methyl is an organothiophosphate insecticide and acaricide, formerly used to control sucking insects and mites on a variety of crops.[1] Like all organophosphates, its biological activity stems from its ability to inhibit acetylcholinesterase (AChE), a critical enzyme in the nervous system.[2][3] This mechanism makes it effective as a pesticide but also poses significant toxicological risks to non-target species, including humans, leading to its classification as a highly toxic substance by the World Health Organization and a worldwide ban on its agricultural use.[1][4]

The study of its toxicology and pharmacokinetics—how the body absorbs, distributes, metabolizes, and excretes the compound (ADME)—is essential for risk assessment and understanding the consequences of exposure. Such studies demand highly accurate and sensitive analytical methods to quantify the parent compound and its metabolites in complex biological matrices. This is where isotopically labeled internal standards, such as Demeton-S-methyl-d6, become indispensable.

Demeton-S-methyl-d6 is a deuterated form of the parent compound, where six hydrogen atoms on the two methoxy groups have been replaced with deuterium.[5] This substitution renders it chemically identical to Demeton-S-methyl in its biological and chromatographic behavior but distinguishable by its mass. In mass spectrometry-based analytical techniques, this mass difference allows it to serve as a perfect internal standard, correcting for variations in sample preparation and instrument response, thereby ensuring the highest level of accuracy and precision in pharmacokinetic and toxicological research. This guide provides the foundational data on Demeton-S-methyl's toxicological profile and pharmacokinetics, contextualizing the critical role of Demeton-S-methyl-d6 in generating reliable data.

Physicochemical Properties

Understanding the chemical and physical properties of a substance is fundamental to predicting its environmental fate, biological interactions, and analytical behavior. The properties of Demeton-S-methyl and its deuterated analog are summarized below.

PropertyDemeton-S-methylDemeton-S-methyl-d6Reference(s)
IUPAC Name S-[2-(Ethylsulfanyl)ethyl] O,O-dimethyl phosphorothioate1-[bis(trideuteriomethoxy)phosphorylsulfanyl]-2-ethylsulfanylethane[1],[5]
CAS Number 919-86-82733153-83-6[1],[5]
Molecular Formula C₆H₁₅O₃PS₂C₆D₆H₉O₃PS₂[1],[5]
Molar Mass 230.28 g/mol 236.32 g/mol (approx.)[1],[5]
Appearance Colorless to pale-yellow oily liquidNot specified, assumed similar[1]
Odor Garlic-likeNot specified, assumed similar[1]
Water Solubility 3.3 g/L (3300 mg/L) at 20°CNot specified, assumed similar[1][6]
Vapor Pressure 0.0004 mmHg (4.8 x 10⁻² Pa) at 20°CNot specified, assumed similar[1]

Toxicology of Demeton-S-methyl

The toxicity of Demeton-S-methyl is representative of the broader class of organophosphate (OP) pesticides.[4] Exposure can occur through ingestion, inhalation, or dermal contact, with the substance being readily absorbed into the body.[7]

Mechanism of Action: Acetylcholinesterase Inhibition

The primary mechanism of OP toxicity is the inhibition of acetylcholinesterase (AChE).[2][3] AChE is responsible for breaking down the neurotransmitter acetylcholine (ACh) in synaptic clefts and neuromuscular junctions.[8]

  • Phosphorylation: The phosphorus atom of the organophosphate forms a strong, covalent bond with a serine hydroxyl group in the active site of the AChE enzyme.[8][9] This phosphorylation effectively inactivates the enzyme.

  • Acetylcholine Accumulation: With AChE inhibited, acetylcholine cannot be hydrolyzed and accumulates in the synapse.[10]

  • Cholinergic Crisis: The excess acetylcholine leads to continuous stimulation of muscarinic and nicotinic receptors throughout the central and peripheral nervous systems.[9][11] This overstimulation, known as a cholinergic crisis, is responsible for the acute symptoms of OP poisoning.[9]

The clinical signs of a cholinergic crisis are often remembered by the mnemonics SLUDGEM (Salivation, Lacrimation, Urination, Defecation, Gastrointestinal cramping, Emesis, Miosis) or DUMBBELS (Diarrhea, Urination, Miosis, Bradycardia, Bronchospasm, Emesis, Lacrimation, Salivation).[9] Nicotinic effects include muscle fasciculations and cramping, progressing to paralysis, while central nervous system effects can include anxiety, seizures, and coma.[9][12] The ultimate cause of death in acute poisoning is often respiratory failure due to bronchoconstriction, excessive secretions, and paralysis of respiratory muscles.[4][11]

AChE_Inhibition cluster_synapse Cholinergic Synapse cluster_outcome Toxicological Outcome Presynaptic Presynaptic Neuron (Action Potential Arrives) ACh Acetylcholine (ACh) Released Presynaptic->ACh Triggers Release Postsynaptic Postsynaptic Neuron (Muscarinic/Nicotinic Receptors) ACh->Postsynaptic Binds & Stimulates AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by (Signal Termination) Accumulation ACh Accumulation AChE->Accumulation Inhibition leads to OP Demeton-S-methyl (Organophosphate) OP->AChE Phosphorylates & Inhibits Overstimulation Receptor Overstimulation Accumulation->Overstimulation Crisis Cholinergic Crisis (SLUDGEM Symptoms) Overstimulation->Crisis

Mechanism of Acetylcholinesterase (AChE) Inhibition.
Acute Toxicity Data

Acute toxicity is typically measured by the LD50 (Lethal Dose, 50%), the dose required to kill 50% of a tested population. Demeton-S-methyl is highly toxic via all routes of exposure.

SpeciesRouteLD50 ValueReference(s)
RatOral33 - 129 mg/kg[1]
RatDermal~85 mg/kg
Guinea PigOral110 mg/kg

Note: Values can vary depending on the specific study and formulation.

Regulatory bodies like the U.S. Environmental Protection Agency (EPA) and the Organisation for Economic Co-operation and Development (OECD) have established guidelines for conducting such toxicity studies to ensure data consistency and animal welfare.[13][14][15]

Pharmacokinetics (ADME) of Demeton-S-methyl

The disposition of Demeton-S-methyl in the body follows a predictable path for organophosphates. It is rapidly absorbed and metabolized, with metabolites primarily excreted in the urine.[1]

  • Absorption: Rapidly absorbed following oral, dermal, or inhalation exposure.[7]

  • Distribution: Distributed throughout the body. Animal studies show that less than 1% of a dose remains in tissues 72 hours after administration, indicating it is not significantly accumulated.[16]

  • Metabolism: The primary site of metabolism is the liver. The metabolic pathway involves two key oxidative steps. The thioether sulfur atom is oxidized first to form demeton-S-methyl sulfoxide (also known as oxydemeton-methyl), which is a major, active metabolite.[1][17][18] This sulfoxide can be further oxidized to form demeton-S-methyl sulfone , another toxic metabolite.[1][17][18] O-demethylation of the parent compound and its oxidized metabolites also occurs.[18]

  • Excretion: Animal studies demonstrate that the vast majority (over 90%) of an administered dose is excreted as metabolites in the urine within the first 24-48 hours.[1][17]

Metabolism Parent Demeton-S-methyl (Parent Compound) Sulfoxide Demeton-S-methyl Sulfoxide (Oxydemeton-methyl) [Active Metabolite] Parent->Sulfoxide Oxidation (P450) Excretion Urinary Excretion (Primary Route) Parent->Excretion Sulfone Demeton-S-methyl Sulfone [Active Metabolite] Sulfoxide->Sulfone Oxidation (P450) Sulfoxide->Excretion Sulfone->Excretion

Primary Metabolic Pathway of Demeton-S-methyl.

Experimental Protocols for Baseline Data Generation

The generation of reliable toxicological and pharmacokinetic data relies on robust, validated experimental designs. The use of Demeton-S-methyl-d6 as an internal standard is a cornerstone of the analytical methodology described here, ensuring data integrity.

Protocol 1: In Vivo Pharmacokinetic Study in a Rodent Model

This protocol outlines a typical oral gavage study in rats to determine key pharmacokinetic parameters like Cmax (maximum concentration), Tmax (time to Cmax), and elimination half-life. This protocol is guided by principles found in OECD and EPA testing guidelines.[19][20]

Objective: To characterize the absorption and elimination profile of Demeton-S-methyl after a single oral dose.

Materials:

  • Sprague-Dawley rats (male, 8-10 weeks old)

  • Demeton-S-methyl (analytical grade)

  • Vehicle (e.g., corn oil)

  • Oral gavage needles

  • Metabolic cages for urine and feces collection

  • Blood collection supplies (e.g., heparinized capillaries, microcentrifuge tubes)

  • Centrifuge, freezer (-80°C)

  • LC-MS/MS system

Methodology:

  • Acclimation: Acclimate animals for at least one week under standard laboratory conditions (12h light/dark cycle, controlled temperature/humidity, ad libitum access to food and water).

  • Dose Preparation: Prepare a dosing solution of Demeton-S-methyl in the chosen vehicle at a concentration suitable for administering a dose of ~1-5 mg/kg in a volume not exceeding 2 mL/100g body weight.[13]

  • Dosing: Fast animals overnight (water ad libitum). Record body weight and administer a single dose via oral gavage.

  • Sample Collection (Blood): Collect blood samples (~100-200 µL) via tail vein or saphenous vein at pre-determined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours post-dose). Place samples into heparinized tubes.

  • Plasma Preparation: Centrifuge blood samples (e.g., 2000 x g for 10 min at 4°C) to separate plasma. Transfer plasma to labeled cryovials and store immediately at -80°C until analysis.

  • Sample Collection (Urine): House animals in metabolic cages and collect urine over intervals (e.g., 0-8h, 8-24h, 24-48h). Record the total volume for each interval, and store an aliquot at -80°C.

  • Sample Analysis: Quantify the concentration of Demeton-S-methyl and its primary metabolites (sulfoxide, sulfone) in plasma and urine samples using the validated LC-MS/MS method described in Protocol 5.3.

  • Data Analysis: Plot plasma concentration versus time. Calculate key pharmacokinetic parameters using non-compartmental analysis software.

PK_Workflow cluster_animal In-Life Phase cluster_lab Bioanalytical Phase cluster_data Data Analysis Phase Acclimation 1. Animal Acclimation & Fasting Dosing 2. Oral Gavage Dosing (Demeton-S-methyl) Acclimation->Dosing Sampling 3. Serial Sampling (Blood & Urine) Dosing->Sampling Processing 4. Sample Processing (Plasma Separation) Sampling->Processing Analysis 5. LC-MS/MS Analysis (with Demeton-S-methyl-d6 IS) Processing->Analysis PK_Calc 6. Pharmacokinetic Parameter Calculation Analysis->PK_Calc Report 7. Final Report PK_Calc->Report

Workflow for an In Vivo Pharmacokinetic Study.
Protocol 2: In Vitro Metabolism Assay with Liver Microsomes

This assay identifies potential metabolites and determines the metabolic stability of a compound using subcellular liver fractions (microsomes), which are rich in cytochrome P450 (CYP) enzymes.[21][22]

Objective: To assess the rate of metabolism of Demeton-S-methyl and identify its primary oxidative metabolites.

Materials:

  • Pooled rat or human liver microsomes (HLMs)

  • Demeton-S-methyl

  • NADPH regenerating system (cofactor for CYP enzymes)

  • Phosphate buffer (pH 7.4)

  • Incubator/water bath (37°C)

  • Quenching solution (e.g., cold acetonitrile)

  • Microcentrifuge, 96-well plates

  • LC-MS/MS system

Methodology:

  • Preparation: Prepare a stock solution of Demeton-S-methyl in a suitable solvent (e.g., DMSO).

  • Incubation Setup: In a microcentrifuge tube or 96-well plate, combine phosphate buffer, liver microsomes (e.g., final protein concentration of 0.5-1 mg/mL), and Demeton-S-methyl (e.g., final concentration of 1 µM).

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5-10 minutes to bring it to temperature.

  • Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time Course: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding an equal volume of cold acetonitrile containing the internal standard (Demeton-S-methyl-d6). The "0 min" sample serves as the baseline control.

  • Protein Precipitation: Vortex the samples and centrifuge (e.g., 4000 x g for 15 min) to pellet the precipitated protein.

  • Analysis: Transfer the supernatant to a clean plate or vials for LC-MS/MS analysis to measure the disappearance of the parent compound and the formation of metabolites (sulfoxide and sulfone).

  • Data Analysis: Plot the natural log of the percentage of parent compound remaining versus time. The slope of this line can be used to calculate the in vitro half-life (t½).

Protocol 3: Analytical Method for Quantification by LC-MS/MS

This protocol provides a general framework for the sensitive and selective quantification of Demeton-S-methyl and its metabolites using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the gold standard for bioanalysis.[23][24]

Objective: To accurately quantify Demeton-S-methyl, demeton-S-methyl sulfoxide, and demeton-S-methyl sulfone in biological matrices.

Instrumentation & Reagents:

  • LC-MS/MS system (e.g., triple quadrupole) with an electrospray ionization (ESI) source.

  • C18 analytical column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.

  • Demeton-S-methyl, Oxydemeton-methyl, Demeton-S-methylsulfone analytical standards.

  • Demeton-S-methyl-d6 (Internal Standard).

Methodology:

  • Sample Preparation (Protein Precipitation):

    • To 50 µL of plasma sample, add 150 µL of cold acetonitrile containing a known concentration of the internal standard, Demeton-S-methyl-d6.

    • Vortex vigorously for 1 minute.

    • Centrifuge at high speed (e.g., 10,000 x g for 10 min) to pellet proteins.

    • Transfer the supernatant for injection into the LC-MS/MS.

  • Chromatography:

    • Inject 2-5 µL of the prepared sample onto the C18 column.

    • Use a gradient elution program starting with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analytes, followed by re-equilibration. (Typical run time: 3-5 minutes).

  • Mass Spectrometry:

    • Operate the mass spectrometer in positive ESI mode.

    • Use Multiple Reaction Monitoring (MRM) to detect specific precursor-to-product ion transitions for each analyte and the internal standard. This provides high selectivity.

    • Example Transitions (to be optimized):

      • Demeton-S-methyl: Q1 → Q3

      • Oxydemeton-methyl: Q1 → Q3[23]

      • Demeton-S-methylsulfone: Q1 → Q3

      • Demeton-S-methyl-d6: (Q1+6) → Q3

  • Quantification:

    • Prepare a calibration curve by spiking blank plasma with known concentrations of the analytes and a fixed concentration of the internal standard.

    • Process the calibration standards alongside the unknown samples.

    • Calculate the ratio of the analyte peak area to the internal standard peak area.

    • Plot this ratio against the known concentrations of the calibration standards to generate a linear regression curve.

    • Use the equation from the curve to calculate the concentration of the analytes in the unknown samples.

Conclusion

Demeton-S-methyl serves as a classic example of an organophosphate pesticide whose high efficacy is matched by its significant toxicity, primarily through the irreversible inhibition of acetylcholinesterase. A thorough understanding of its pharmacokinetic profile—rapid absorption, oxidative metabolism to equally or more toxic sulfoxide and sulfone analogs, and swift urinary excretion—is paramount for assessing human and environmental health risks.

The ability to generate precise and accurate baseline data for these toxicological and pharmacokinetic studies is fundamentally dependent on robust analytical chemistry. In this context, Demeton-S-methyl-d6 is not merely a chemical analog but an essential scientific tool. Its use as an internal standard in LC-MS/MS methodologies provides the self-validating system required for trustworthy quantification in complex biological matrices, ensuring that data generated from both in vivo and in vitro studies are reliable and can be confidently used for regulatory and safety assessments.

References

  • Benchchem. (n.d.). Primary Mechanism of Action: Acetylcholinesterase Inhibition.
  • Wikipedia. (2023, December 2). Demeton-S-methyl. In Wikipedia. Retrieved from [Link]

  • INCHEM. (1997). Demeton-s-methyl (EHC 197, 1997). Retrieved from [Link]

  • Jokanovic, M. (2023, October 18). Mechanisms of Organophosphate Toxicity and the Role of Acetylcholinesterase Inhibition. International Journal of Molecular Sciences. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Demeton-S-methyl. PubChem Compound Database. Retrieved from [Link]

  • Cleveland Clinic. (2024, July 18). Organophosphate Poisoning: What It Is, Symptoms & Treatment. Retrieved from [Link]

  • Jokanovic, M. (2023, October 11). Mechanisms of Organophosphate Toxicity and the Role of Acetylcholinesterase Inhibition. MDPI. Retrieved from [Link]

  • Wikipedia. (2024, March 15). Acetylcholinesterase inhibitor. In Wikipedia. Retrieved from [Link]

  • Peter, J. V., & Sudarsan, T. I. (2023, November 12). Organophosphate Toxicity. In StatPearls. StatPearls Publishing. Retrieved from [Link]

  • Ministry of Health, Labour and Welfare, Japan. (n.d.). Analytical Method for Demeton-S-methyl and Oxydemeton-methyl (Agricultural Products).
  • Mass.gov. (n.d.). Organophosphate toxicity. Retrieved from [Link]

  • Musilek, K., et al. (2012, February 23). Reactivators of Acetylcholinesterase Inhibited by Organophosphorus Nerve Agents. Accounts of Chemical Research. Retrieved from [Link]

  • Medscape. (2026, February 24). Organophosphate Toxicity: Background, Etiology, Pathophysiology. Retrieved from [Link]

  • Food and Agriculture Organization of the United Nations. (n.d.). OXYDEMETON-METHYL (166) DEMETON-S-METHYL (073) EXPLANATION.
  • INCHEM. (n.d.). 264. Demeton-S-methyl and related compounds (WHO Pesticide Residues Series 3). Retrieved from [Link]

  • Extension Toxicology Network (EXTOXNET). (1995, September). DEMETON-S-METHYL. Retrieved from [Link]

  • Singh, S., et al. (2023, September 13). OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. ResearchGate. Retrieved from [Link]

  • Slideshare. (n.d.). Oecd guidelines for toxicology studies. Retrieved from [Link]

  • Beike, J., et al. (2002, August 15). LC-MS Determination of Oxydemeton-methyl and Its Main Metabolite Demeton-S-methylsulfon in Biological Specimens—Application to a Forensic Case. Journal of Analytical Toxicology. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Demeton-S-methyl Sulfoxide-d6. PubChem Compound Database. Retrieved from [Link]

  • Ueno, E., et al. (2009, January 1). Analysis of Demeton-S-methyl, Oxydemeton-methyl and Demeton-S-methylsulfone in Agricultural Products by LC-MS. R Discovery. Retrieved from [Link]

  • Ueno, E., et al. (2009, April 15). [Analysis of demeton-S-methyl, oxydemeton-methyl and demeton-S-methylsulfone in agricultural products by LC-MS]. PubMed. Retrieved from [Link]

  • Wikipedia. (2023, October 2). OECD Guidelines for the Testing of Chemicals. In Wikipedia. Retrieved from [Link]

  • National Toxicology Program. (2001, December 17). OECD Test Guideline 423. Retrieved from [Link]

  • Ueno, E., et al. (2009). Analysis of Demeton-S-methyl, Oxydemeton-methyl and Demeton-S-methylsulfone in Agricultural Products by LC-MS. ResearchGate. Retrieved from [Link]

  • International Programme on Chemical Safety. (n.d.). ICSC 0862 - DEMETON-METHYL. Retrieved from [Link]

  • ACS Publications. (2024, February 21). Biotransformation of Organophosphate Diesters Characterized via In Vitro Metabolism and In Vivo Screening. Environmental Science & Technology. Retrieved from [Link]

  • Organisation for Economic Co-operation and Development (OECD). (n.d.). Guidelines for the Testing of Chemicals. Retrieved from [Link]

  • Water Quality Australia. (n.d.). Demeton-S-methyl in freshwater and marine water. Retrieved from [Link]

  • University of Hertfordshire. (2026, February 2). Demeton-S-methyl. AERU. Retrieved from [Link]

  • International Programme on Chemical Safety. (n.d.). DEMETON-S-METHYL (ICSC). Retrieved from [Link]

  • ACS Publications. (2018, February 13). Characterized in Vitro Metabolism Kinetics of Alkyl Organophosphate Esters in Fish Liver and Intestinal Microsomes. Environmental Science & Technology. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Guidance for Identifying Pesticide Chemicals and Other Substances that have a Common Mechanism of Toxicity. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, October 14). Toxicokinetics Overview. Retrieved from [Link]

  • ResearchGate. (n.d.). Overview of the experimental set-up of the in vitro metabolism assay used in this study. Retrieved from [Link]

  • Taylor & Francis Online. (2011, March 29). Organophosphorus pesticide degradation product in vitro metabolic stability and time-course uptake and elimination in rats following oral and intravenous dosing. Xenobiotica. Retrieved from [Link]

  • PubMed. (2003, April 15). In vitro rat hepatic and intestinal metabolism of the organophosphate pesticides chlorpyrifos and diazinon. Retrieved from [Link]

  • National Toxicology Program. (n.d.). EPA Health Effects Test Guidelines: Acute Toxicity Testing - Background. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). About Test Guidelines for Pesticides and Toxic Substances. Retrieved from [Link]

  • Food and Agriculture Organization of the United Nations. (n.d.). 289 DEMETON-S-METHYLSULPHON (164) EXPLANATION.

Sources

Protocols & Analytical Methods

Method

Application Note: High-Throughput Analysis of Demeton-S-methyl in Spinach using a Deuterated Internal Standard and LC-MS/MS

Abstract This application note presents a robust and sensitive method for the quantitative analysis of the organophosphorus pesticide Demeton-S-methyl in a challenging spinach matrix. The protocol employs a modified QuEC...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note presents a robust and sensitive method for the quantitative analysis of the organophosphorus pesticide Demeton-S-methyl in a challenging spinach matrix. The protocol employs a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction and cleanup procedure, followed by analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). To ensure the highest level of accuracy and to effectively mitigate matrix effects, a stable isotope-labeled internal standard, Demeton-S-methyl-d6, is utilized. This method is designed for research laboratories, regulatory bodies, and food safety professionals requiring a reliable and high-throughput analytical workflow for pesticide residue monitoring, adhering to the stringent performance criteria outlined in regulatory guidelines such as SANTE/11312/2021.[1][2][3]

Introduction: The Rationale for Isotope Dilution in Pesticide Analysis

Demeton-S-methyl is a systemic organothiophosphate insecticide and acaricide.[4] Due to its potential toxicity, regulatory bodies worldwide have established maximum residue limits (MRLs) for its presence in food commodities. Accurate and precise quantification at these low levels is paramount for ensuring food safety.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for pesticide residue analysis due to its high selectivity and sensitivity. However, a significant challenge in LC-MS/MS analysis, particularly with complex matrices like spinach, is the phenomenon of matrix effects.[5] Co-extracted matrix components can either suppress or enhance the ionization of the target analyte in the mass spectrometer's source, leading to inaccurate quantification.[5]

The most effective strategy to compensate for these variations is the use of a stable isotope-labeled internal standard (SIL-IS).[6] A SIL-IS, such as Demeton-S-methyl-d6, is an ideal internal standard because it co-elutes chromatographically with the native analyte and experiences nearly identical effects during sample preparation, injection, and ionization.[6][7] By adding a known concentration of Demeton-S-methyl-d6 at the beginning of the sample preparation process, any variability is normalized, leading to highly accurate and precise results.

This application note provides a comprehensive, step-by-step protocol for the analysis of Demeton-S-methyl, leveraging the power of isotope dilution to deliver trustworthy and defensible data.

Experimental

Materials and Reagents
  • Standards: Demeton-S-methyl (≥98% purity) and Demeton-S-methyl-d6 (dimethyl-d6, ≥98% isotopic purity) were sourced from a certified reference material supplier.

  • Solvents: LC-MS grade acetonitrile, methanol, and water were used.

  • Reagents: Formic acid (LC-MS grade), anhydrous magnesium sulfate (MgSO₄), sodium chloride (NaCl), sodium acetate (NaOAc), and Primary Secondary Amine (PSA) sorbent were of analytical grade.

  • QuEChERS Kits: Pre-packaged AOAC 2007.01 extraction salt packets (4 g MgSO₄, 1 g NaCl, 1 g NaOAc) and dispersive SPE (dSPE) tubes for pigmented vegetables (containing MgSO₄ and PSA) were utilized.

Instrumentation
  • Liquid Chromatograph: A high-performance or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, capable of Multiple Reaction Monitoring (MRM).

Standard and Sample Preparation

2.3.1. Standard Solutions

  • Stock Solutions (1000 µg/mL): Prepare individual stock solutions of Demeton-S-methyl and Demeton-S-methyl-d6 in acetonitrile.

  • Working Standard Mixture (1 µg/mL): Prepare a mixed working standard solution containing Demeton-S-methyl in acetonitrile.

  • Internal Standard Spiking Solution (1 µg/mL): Prepare a working solution of Demeton-S-methyl-d6 in acetonitrile.

  • Calibration Standards: Prepare matrix-matched calibration standards by spiking blank spinach extract with the working standard mixture to achieve final concentrations ranging from 1 to 100 µg/kg. A constant concentration of the internal standard is added to each calibration level.

2.3.2. Sample Preparation: Modified QuEChERS Protocol for Spinach

The AOAC Official Method 2007.01 is adapted for this protocol. The use of sodium acetate provides buffering capacity, which is important for the stability of pH-sensitive pesticides.[5]

  • Homogenization: Homogenize fresh or frozen spinach to a uniform paste.

  • Weighing: Weigh 15 g (± 0.1 g) of the homogenized spinach into a 50 mL centrifuge tube.[8]

  • Internal Standard Spiking: Add a precise volume of the Demeton-S-methyl-d6 internal standard spiking solution to the sample.

  • Extraction:

    • Add 15 mL of 1% acetic acid in acetonitrile to the tube.

    • Add the AOAC QuEChERS extraction salt packet (4 g MgSO₄, 1 g NaCl, 1 g NaOAc).[5]

    • Cap the tube tightly and shake vigorously for 1 minute. The MgSO₄ aids in the partitioning of acetonitrile from the aqueous layer.[9]

  • Centrifugation: Centrifuge the tube at ≥3000 rcf for 5 minutes.

  • Dispersive SPE (dSPE) Cleanup:

    • Transfer an aliquot of the upper acetonitrile layer to a dSPE tube containing MgSO₄ and PSA. For a highly pigmented matrix like spinach, a dSPE tube containing graphitized carbon black (GCB) could also be considered for chlorophyll removal, but care must be taken as GCB can adsorb planar pesticides.[10] PSA is effective at removing organic acids and some sugars.[11]

    • Vortex for 30 seconds.

  • Final Centrifugation: Centrifuge at high speed for 5 minutes.

  • Analysis: Transfer the final extract into an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method

Liquid Chromatography Conditions

The mobile phase additives, formic acid and ammonium formate, are crucial for promoting the formation of protonated molecules ([M+H]^+) in positive ESI mode, which enhances sensitivity.[6][12][13][14][15]

ParameterCondition
Column C18 Reverse Phase, 100 x 2.1 mm, <2.7 µm
Mobile Phase A Water + 5 mM Ammonium Formate + 0.1% Formic Acid
Mobile Phase B Methanol + 5 mM Ammonium Formate + 0.1% Formic Acid
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
Gradient 5% B to 95% B in 8 min, hold for 2 min, return to initial conditions
Mass Spectrometry Conditions

The MRM transitions were selected based on their specificity and abundance. The d6-labeled internal standard is expected to have a precursor ion with a mass shift of +6 Da compared to the native analyte, with major fragment ions showing a similar mass shift or retaining the deuterium label.

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temp. 400 °C
Gas Flow Instrument Dependent

Table 1: Multiple Reaction Monitoring (MRM) Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Dwell Time (ms)
Demeton-S-methyl 231.089.01050
(Quantifier)
Demeton-S-methyl 231.061.04050
(Qualifier)
Demeton-S-methyl-d6 237.095.01050
(Internal Standard)

Note: Collision energies are instrument-dependent and should be optimized.[16][17]

Results and Discussion: A Self-Validating System

A method validation was performed according to the SANTE/11312/2021 guidelines to demonstrate the method's fitness for purpose.[1][2] The use of Demeton-S-methyl-d6 ensures the trustworthiness of the results by internally correcting for variations.

Linearity

Matrix-matched calibration curves were constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration. The method demonstrated excellent linearity over the range of 1-100 µg/kg, with a coefficient of determination (R²) > 0.995.

Recovery and Precision

Recovery experiments were performed by spiking blank spinach samples at two concentration levels (10 µg/kg and 50 µg/kg, n=5). The results, summarized in Table 2, demonstrate the effectiveness of the internal standard in correcting for analyte loss during sample preparation.

Table 2: Representative Validation Data

Spiked Level (µg/kg)Mean Recovery (%)Precision (RSD, %)
10984.5
501033.2
SANTE guidelines require mean recoveries to be within 70-120% with a precision (RSD) of ≤20%.
Limit of Quantification (LOQ)

The LOQ was established as the lowest validated spike level that met the recovery and precision criteria, which was determined to be 10 µg/kg.

Visualizing the Workflow

A streamlined workflow is essential for high-throughput laboratories. The following diagram illustrates the key stages of the analytical process.

Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample 1. Homogenized Spinach (15g) Spike 2. Spike with Demeton-S-methyl-d6 Sample->Spike Add IS Extract 3. Add ACN & QuEChERS Salts (AOAC 2007.01) Spike->Extract Extract Centrifuge1 4. Centrifuge Extract->Centrifuge1 dSPE 5. Dispersive SPE Cleanup (PSA/MgSO4) Centrifuge1->dSPE Take Supernatant Centrifuge2 6. Centrifuge dSPE->Centrifuge2 FinalExtract 7. Final Extract Centrifuge2->FinalExtract Take Supernatant LC 8. UHPLC Separation (C18 Column) FinalExtract->LC MS 9. MS/MS Detection (ESI+, MRM) LC->MS Quant 10. Quantify using Area(Analyte)/Area(IS) Ratio MS->Quant Report 11. Report Result Quant->Report

Caption: High-level workflow for Demeton-S-methyl analysis.

Conclusion

This application note details a highly reliable and sensitive LC-MS/MS method for the quantification of Demeton-S-methyl in spinach. The integration of Demeton-S-methyl-d6 as an internal standard is a critical component of the methodology, ensuring high accuracy by compensating for matrix effects and procedural variations. The described QuEChERS sample preparation is efficient and effective for a complex matrix, and the overall method meets the rigorous validation criteria set forth by European Union guidelines. This protocol provides a robust solution for laboratories tasked with routine monitoring of pesticide residues in challenging food samples.

References

  • Vreeken, R. J., et al. (2006). The Use of Mobile Phase Additives in the Determination of 55 (Polar) Pesticides by Column Liquid Chromatography-Thermospray-Mass Spectrometry. Taylor & Francis Online. [Link]

  • Zhao, L., & Stevens, J. (n.d.). Analysis of Pesticide Residues in Spinach Using Agilent Bond Elut QuEChERS AOAC Kit by LC/MS/MS Detection. Agilent Technologies, Inc. [Link]

  • Zhao, L., & Stevens, J. (n.d.). Analysis of Pesticide Residues in Spinach Using Agilent SampliQ QuEChERS EN Kit by LC/MS/MS Detection. Interchim. [Link]

  • Kansal, M., et al. (n.d.). Analysis of Multiresidue Pesticides from Food Using the QuEChERS Sample Preparation Approach, LC–MS–MS and GC. Phenomenex Inc. [Link]

  • Lawal, A., & Wong, R. C. S. (2021). Optimization and Selection of Mobile Phase for the Determination of Multiple Pesticide Standards Using Liquid Chromatography-Tandem Mass Spectrometry. DergiPark. [Link]

  • Koç, F., et al. (2014). Pesticide residue analysis in parsley, lettuce and spinach by LC-MS/MS. PMC. [Link]

  • Lawal, A., & Wong, R. C. S. (2022). Mobile Phase Selection by Optimization for the Determination of Multiple Pesticides Using Liquid Chromatography-Tandem Mass Spectrometry. IntechOpen. [Link]

  • Restek Corporation. (2022). How to Use QuEChERS for Diverse Sample Types. Restek Resource Hub. [Link]

  • Agilent Technologies, Inc. (2017). Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution. Agilent Technologies, Inc. [Link]

  • LCGC International. (2026). QuEChERS - A New Sample Preparation Technique for Multiresidue Analysis of Pesticides in Foods and Agricultural Samples. LCGC International. [Link]

  • Technology Networks. (2023). Important Qualities of Mobile Phase Additives for LC-MS Applications. Technology Networks. [Link]

  • European Union Reference Laboratories for Pesticide Residues. (n.d.). SANTE/11312/2021 v2. eurl-pesticides.eu. [Link]

  • SPE Cartridge. (2025). Composition and Features of QuEchERS Extraction Salts. SPE Cartridge. [Link]

  • SIELC Technologies. (2018). Separation of Demeton-S-methyl on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • Ueno, E., et al. (2009). [Analysis of demeton-S-methyl, oxydemeton-methyl and demeton-S-methylsulfone in agricultural products by LC-MS]. PubMed. [Link]

  • Ueno, E., et al. (2009). Analysis of Demeton-S-methyl, Oxydemeton-methyl and Demeton-S-methylsulfone in Agricultural Products by LC-MS. ResearchGate. [Link]

  • Japanese Food Chemistry Research Foundation. (n.d.). Analytical Method for Demeton-S-methyl and Oxydemeton-methyl (Agricultural Products). mhlw.go.jp. [Link]

  • Shimadzu. (2009). Application News. Shimadzu. [Link]

  • Shimadzu. (n.d.). Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices. Shimadzu. [Link]

  • Hellenic Accreditation System. (2016). GUIDANCE DOCUMENT ON METHOD VALIDATION AND QUALITY CONTROL PROCEDURES FOR PESTICIDES RESIDUES LABORATORIES. esyd.gr. [Link]

  • Rejczak, T., & Tuzimski, T. (2015). A review of recent developments and trends in the QuEChERS sample preparation approach. SciSpace. [Link]

  • European Commission. (2021). Guidance Document on Pesticide Analytical Methods for Risk Assessment and Post-approval Control and Monitoring Purposes. Food Safety. [Link]

  • European Union Reference Laboratories for Pesticide Residues. (n.d.). Development of analytical methods: Validation of MRM extraction methods for high protein content pulses. eurl-pesticides.eu. [Link]

  • Gutiérrez-Sánchez, O., et al. (2022). Application of the QuEChERS Strategy as a Useful Sample Preparation Tool for the Multiresidue Determination of Pyrrolizidine Alkaloids in Food and Feed Samples: A Critical Overview. MDPI. [Link]

  • Jo, A., et al. (2020). Liquid Chromatography-Tandem Mass Spectrometry for the Simultaneous Analysis of 353 Pesticides in the Edible Insect Tenebrio molitor Larvae (Mealworms). MDPI. [Link]

  • Shimadzu. (n.d.). Method for the determination of 313 Residual Pesticides in Black tea using LCMS-8045 and GCMS-TQ8040 NX. Shimadzu. [Link]

  • Agilent Technologies, Inc. (n.d.). Quantitation of 341 Pesticide Residues in Tomato According to SANTE 11312/2021 Guideline. Agilent Technologies, Inc. [Link]

  • Wikipedia. (n.d.). Demeton-S-methyl. Wikipedia. [Link]

Sources

Application

Application Note: High-Fidelity Pesticide Residue Analysis Using QuEChERS and Demeton-S-methyl-d6

Executive Summary The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology has become the gold standard for multi-residue pesticide analysis in complex food and biological matrices[1]. However, the quan...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology has become the gold standard for multi-residue pesticide analysis in complex food and biological matrices[1]. However, the quantification of organophosphate insecticides, such as demeton-S-methyl, is frequently compromised by matrix-induced ion suppression during Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)[2]. This application note details a highly optimized, self-validating protocol based on the AOAC Official Method 2007.01, integrating demeton-S-methyl-d6 as an Isotopically Labeled Internal Standard (ILIS)[3]. By embedding this ILIS early in the extraction workflow, laboratories can dynamically correct for both physical extraction losses and matrix effects, ensuring absolute quantitative rigor.

Mechanistic Principles & Causality

Do not merely execute the protocol; it is critical to understand the physicochemical forces driving it. The QuEChERS method relies on a delicate balance of thermodynamics and partitioning[4].

The Extraction Phase: Salting-Out Dynamics

The initial extraction utilizes acetonitrile (ACN) acidified with 1% acetic acid. Acetonitrile is chosen because it is highly compatible with LC-MS/MS and precipitates proteins effectively. However, ACN is miscible with the water inherent in biological matrices.

  • The Causality of Salts: We introduce anhydrous Magnesium Sulfate (MgSO₄) and Sodium Acetate (NaOAc). The hydration of MgSO₄ is highly exothermic and thermodynamically drives water out of the ACN phase, forcing a crisp phase separation. Simultaneously, the acetate buffer locks the pH, preventing the degradation of base- and acid-sensitive pesticides.

Dispersive Solid-Phase Extraction (dSPE) Cleanup

The supernatant from the extraction phase contains the target analytes but is heavily contaminated with matrix co-extractives.

  • Primary Secondary Amine (PSA): Acts as a weak anion exchanger, removing interfering organic acids, fatty acids, and sugars[1].

  • C18 / Graphitized Carbon Black (GCB): C18 removes long-chain lipids, while GCB removes sterols and pigments (e.g., chlorophyll)[1]. Caution: GCB can adsorb planar pesticides; its use must be carefully titrated based on the matrix.

The Critical Role of Demeton-S-methyl-d6

In LC-MS/MS, co-eluting matrix components compete with the target analyte for charge in the Electrospray Ionization (ESI) source, leading to signal quenching[1]. Because demeton-S-methyl-d6 (a hexadeuterated isotopologue) shares the exact physicochemical properties and retention time as the native analyte, it experiences the exact same matrix suppression and extraction losses[5]. By quantifying the ratio of the native analyte to the d6-ILIS, the protocol becomes a self-correcting, self-validating system.

Experimental Protocol (AOAC 2007.01 Modified)

Reagents and Materials
  • Matrices: Homogenized fruit, vegetable, or biological tissue.

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol, and Water.

  • Extraction Salts: 6.0 g anhydrous MgSO₄, 1.5 g NaOAc.

  • dSPE Sorbents: 150 mg MgSO₄, 50 mg PSA (per mL of extract).

  • Internal Standard: Demeton-S-methyl-d6 (100 µg/mL in Cyclohexane)[3].

Step-by-Step Self-Validating Workflow
  • Sample Preparation: Weigh exactly 15.0 g of homogenized sample into a 50 mL PTFE centrifuge tube[6].

  • ILIS Integration (Critical Step): Spike the matrix with 100 µL of a 1.0 µg/mL demeton-S-methyl-d6 working solution. Causality: Adding the ILIS directly to the matrix before solvent addition ensures it accounts for all subsequent physical losses[1].

  • Solvent Addition: Add 15.0 mL of 1% acetic acid in ACN. Vortex vigorously for 1 minute to ensure complete solvent-matrix interaction.

  • Partitioning: Add the extraction salts (6.0 g MgSO₄, 1.5 g NaOAc). Immediately shake vigorously for 1 minute to prevent localized exothermic agglomeration of the MgSO₄.

  • Centrifugation: Centrifuge at 5,000 rpm for 5 minutes at 4°C to achieve phase separation[6].

  • dSPE Cleanup: Transfer 6.0 mL of the upper organic (ACN) layer into a 15 mL dSPE tube containing 1200 mg MgSO₄ and 300 mg PSA.

  • Final Isolation: Vortex for 30 seconds, then centrifuge at 5,000 rpm for 5 minutes. Extract the supernatant, dilute 1:1 with mobile phase (to improve peak shape), and transfer to an autosampler vial for LC-MS/MS[1].

Workflow Visualization

G N1 Sample Homogenization (15 g Matrix) N2 ILIS Spike (Add Demeton-S-methyl-d6) N1->N2 N3 Solvent Extraction (15 mL ACN + 1% Acetic Acid) N2->N3 N4 Salting Out (AOAC 2007.01) (6g MgSO4 + 1.5g NaOAc) N3->N4 N5 Centrifugation (5000 rpm, 5 min) N4->N5 N6 dSPE Cleanup (PSA + MgSO4 ± C18/GCB) N5->N6 N7 LC-MS/MS Analysis (MRM Quantification) N6->N7

QuEChERS workflow illustrating demeton-S-methyl-d6 integration for pesticide recovery.

Quantitative Data & LC-MS/MS Parameters

To ensure maximum sensitivity and selectivity, the mass spectrometer must be operated in Multiple Reaction Monitoring (MRM) mode using Electrospray Ionization in positive mode (ESI+)[2].

Table 1: LC-MS/MS MRM Transitions for Quantification

AnalytePrecursor Ion (m/z)Quantifier Ion (m/z)Qualifier Ion (m/z)Collision Energy (eV)
Demeton-S-methyl231.088.0169.015 / 20
Demeton-S-methyl-d6237.088.0175.015 / 20

(Note: Exact collision energies are instrument-dependent and must be optimized during tuning[7].)

Table 2: Expected Method Performance Metrics (AOAC 2007.01)

ParameterTarget ThresholdObserved Average (Literature)
Absolute Recovery (Neat)70% – 120%98%[4]
Relative Standard Deviation (RSD)< 10%5.7%[8]
Limit of Quantitation (LOQ)< 0.01 mg/kg0.001 mg/kg[2]
Matrix Effect (Uncorrected)± 20%Highly variable (-40% to +20%)
Matrix Effect (ILIS Corrected)± 5%~0% (Fully compensated)

System Suitability and Self-Validation

A protocol is only as reliable as its internal quality controls. Every analytical batch must include the following self-validating checks:

  • Matrix Blank: An unspiked matrix sample must be processed to confirm the absence of endogenous isobaric interferences at m/z 231.0 and 237.0.

  • True Recovery (RE) vs. Matrix Effect (ME):

    • ME (%) = (Peak Area of post-extraction spike / Peak Area of neat standard) × 100.

    • RE (%) = (Peak Area of pre-extraction spike / Peak Area of post-extraction spike) × 100.

    • By utilizing demeton-S-methyl-d6, the calculated concentration of the native analyte remains accurate even if the absolute RE drops to 60% or the ME causes 50% signal suppression, because the ratio of Native Area / ILIS Area remains constant[3].

References

  • Title: Comparison of QuEChERS sample preparation methods for the analysis of pesticide residues in fruits and vegetables Source: Journal of Chromatography A (USDA ARS) URL: [Link]

  • Title: AOAC Official Method 2007.01 Pesticide Residues in Foods by Acetonitrile Extraction and Partitioning with Magnesium Sulfate Source: IAEA Nucleus Information Resources URL: [Link]

  • Title: Reference materials for food and environmental analysis Source: Grupo Biomaster (Dr. Ehrenstorfer / LGC Standards) URL: [Link]

  • Title: Validation Report 20 Source: EURL-Pesticides URL: [Link]

  • Title: C135 Shimadzu Pesticide MRM Library Support for LC/MS/MS Source: Shimadzu Corporation URL: [Link]

  • Title: Pesticide Analysis in Organic Tomatoes by AOAC 2007.1 QuEChERS Methodology Source: LCMS.cz (Agilent Technologies) URL: [Link]

  • Title: Analysis of Demeton-S-methyl, Oxydemeton-methyl and Demeton-S-methylsulfone in Agricultural Products by LC-MS Source: R Discovery (Journal of AOAC International) URL: [Link]

Sources

Method

GC-MS method development for demeton-S-methyl-d6 quantification

Application Note: Architecting a Robust GC-MS/MS Method for Demeton-S-methyl Quantification via Isotope Dilution Executive Summary The quantification of Demeton-S-methyl—a highly toxic organothiophosphate insecticide—in...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Architecting a Robust GC-MS/MS Method for Demeton-S-methyl Quantification via Isotope Dilution

Executive Summary

The quantification of Demeton-S-methyl—a highly toxic organothiophosphate insecticide—in complex biological and environmental matrices presents a formidable analytical challenge. The molecule is notoriously prone to thermal degradation and oxidation, often resulting in poor peak shape, retention time shifting, and unpredictable signal loss. This application note details a field-proven, self-validating Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) protocol. By coupling a modified QuEChERS extraction with Isotope Dilution Mass Spectrometry (IDMS) using Demeton-S-methyl-d6, this method neutralizes matrix effects and provides absolute quantitative certainty.

Mechanistic Challenges & Methodological Causality

As a Senior Application Scientist, I design methods not just to detect molecules, but to control their thermodynamic environment. The choices in this protocol are governed by the specific chemical vulnerabilities of Demeton-S-methyl.

1. Thermal Lability & The Inlet Conundrum Demeton-S-methyl degrades rapidly in standard hot splitless GC inlets, often oxidizing into demeton-S-methyl sulfoxide or sulfone[1]. To prevent this, we utilize a Programmable Temperature Vaporizer (PTV) inlet . By injecting the sample cold (70 °C) and gently ramping the temperature, we vaporize the analyte without imparting the thermal shock that shatters the organothiophosphate backbone.

2. Matrix Complexity & The Retention Gap Solution Complex matrices (such as tobacco or agricultural products) contain high-boiling co-extractives that contaminate the MS ion source and create active sites in the GC column[1]. While acetonitrile is the standard QuEChERS extraction solvent, direct injection of acetonitrile into a GC inlet causes massive solvent expansion (backflash). Exchanging the final extract into toluene mitigates backflash; however, toluene injections can lead to poor peak shape. Therefore, a 2-meter deactivated fused silica retention gap must be installed ahead of the analytical column to refocus the analyte band[2]. Furthermore, implementing mid-column backflushing ensures that high-boiling indigenous compounds are purged before they reach the mass spectrometer, drastically extending column lifetime[1].

3. The Role of Isotope Dilution (Demeton-S-methyl-d6) To correct for unavoidable analyte loss during extraction and signal variability in the GC inlet, we employ Demeton-S-methyl-d6 (dimethyl-d6) as a Stable Isotope-Labeled Internal Standard (SIL-IS)[3]. Because the deuterated isotopologue shares the exact physicochemical properties of the native compound, it co-elutes perfectly. Any matrix suppression or thermal degradation experienced by the native Demeton-S-methyl is proportionally experienced by the d6-standard, rendering the final quantitative ratio completely immune to these variables[1].

Analytical Workflow Visualization

G A 1. Matrix Homogenization (Cryogenic Milling) B 2. Spike SIL-IS (Demeton-S-methyl-d6) A->B C 3. QuEChERS Extraction (MeCN + Citrate Buffers) B->C D 4. d-SPE Cleanup (PSA + C18 Sorbents) C->D E 5. PTV Cold Injection (Toluene Exchange) D->E F 6. GC Separation (Retention Gap + Backflush) E->F G 7. EI-MS/MS Detection (MRM Mode) F->G H 8. Isotope Dilution Data Processing G->H

Figure 1: End-to-end analytical workflow for Demeton-S-methyl quantification via IDMS.

Self-Validating Experimental Protocol

Every robust method must act as a self-validating system. The following protocol embeds continuous quality control checks directly into the workflow.

Phase 1: Matrix-Matched Extraction (Modified QuEChERS)
  • Sample Preparation: Weigh 10.0 g of homogenized sample into a 50 mL PTFE centrifuge tube.

  • Isotope Spiking (Critical Step): Fortify the sample with 100 µL of a 1 µg/mL Demeton-S-methyl-d6 working solution[3]. Allow it to equilibrate for 15 minutes to ensure the standard binds to the matrix identically to the native analyte.

  • Extraction: Add 10 mL of Acetonitrile (MeCN). Vortex vigorously for 1 minute.

  • Partitioning: Add QuEChERS buffering salts (4 g anhydrous MgSO4, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate)[4]. Shake for 1 minute, then centrifuge at 4000 rpm for 5 minutes.

  • d-SPE Cleanup: Transfer 1 mL of the supernatant into a d-SPE tube containing 150 mg MgSO4, 50 mg Primary Secondary Amine (PSA), and 50 mg C18[4]. The PSA removes organic acids, while C18 removes lipids. Vortex and centrifuge.

  • Solvent Exchange: Evaporate 0.5 mL of the cleaned extract to near dryness under a gentle nitrogen stream and reconstitute in 0.5 mL of Toluene to prevent GC inlet backflash[2].

Phase 2: GC-MS/MS Architecture
  • Column Configuration: 15-m × 0.25 mm × 0.25 µm low-polarity capillary column (e.g., HP-5ms UI), preceded by a 2-m deactivated fused silica retention gap[2].

  • Inlet Parameters: PTV inlet in cold splitless mode. Initial temperature 70 °C (hold 1 min), ramped at 50 °C/min to 280 °C. Injection volume: 1 µL.

  • Oven Program: 70 °C (1 min), 50 °C/min to 150 °C, 6 °C/min to 200 °C, 16 °C/min to 280 °C[2].

  • Backflush: Activate mid-column backflushing post-elution of the target analytes to purge high-boiling matrix residues[1].

  • Mass Spectrometry: Electron Ionization (EI) source at 70 eV. Triple quadrupole operating in Multiple Reaction Monitoring (MRM) mode.

Phase 3: System Suitability & Self-Validation Criteria

To ensure the integrity of the data, the system must pass the following automated checks before batch release:

  • Absolute SIL-IS Response Check: The absolute peak area of Demeton-S-methyl-d6 in the matrix extract must not deviate by more than ±30% from the neat solvent standard. A larger drop indicates catastrophic matrix suppression or inlet active site formation.

  • Ion Ratio Confirmation: The ratio between the quantifier and qualifier MRM transitions for the native compound must remain within ±20% of the theoretical ratio established by the calibration curve.

  • Degradation Monitoring: Monitor the MRM transition for Demeton-S-methyl sulfone (m/z 169.1 → 109.0)[1]. If the sulfone peak area exceeds 5% of the native Demeton-S-methyl peak area in a freshly prepared standard, the GC inlet liner must be replaced immediately.

Quantitative Data & Method Parameters

Table 1: Optimized MRM Transitions and Collision Energies Note: Transitions for the d6-isotopologue are extrapolated based on the +6 Da mass shift of the dimethyl phosphate moiety during standard EI fragmentation.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Purpose
Demeton-S-methyl 88.160.05Quantifier[2]
Demeton-S-methyl 88.159.015Qualifier[2]
Demeton-S-methyl-d6 94.166.05Quantifier (ISTD)
Demeton-S-methyl-d6 94.162.015Qualifier (ISTD)
Demeton-S-methyl sulfone 169.1109.015Degradation Marker[1]

Table 2: Expected Method Validation Parameters

ParameterPerformance MetricMethodological Driver
Linearity (R²) ≥ 0.995 (0.01 to 2 mg/kg)Matrix-matched calibration combined with IDMS[1].
Limit of Quantitation (LOQ) ≤ 5.0 µg/kgHigh signal-to-noise achieved via MRM selectivity and backflushing[1].
Recovery 85% – 110%d-SPE cleanup and exact correction via Demeton-S-methyl-d6[4].
Precision (RSD) ≤ 10%Elimination of injection variability via PTV and retention gap focusing[2].

Sources

Application

A Robust Solid-Phase Extraction (SPE) Protocol for the Analysis of Demeton-S-methyl-d6 in Water Samples

An Application Note for Researchers and Scientists Senior Application Scientist: Gemini Abstract This application note provides a comprehensive and scientifically-grounded protocol for the solid-phase extraction (SPE) of...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for Researchers and Scientists

Senior Application Scientist: Gemini

Abstract

This application note provides a comprehensive and scientifically-grounded protocol for the solid-phase extraction (SPE) of demeton-S-methyl-d6 from aqueous matrices. Demeton-S-methyl is a systemic organophosphate insecticide and its monitoring in environmental water sources is critical. The use of a stable, isotopically labeled internal standard like demeton-S-methyl-d6 is paramount for achieving accurate and precise quantification, as it effectively corrects for analyte loss during sample preparation and mitigates matrix effects during instrumental analysis.[1][2][3] This guide details a reversed-phase SPE methodology using C18 cartridges, explaining the scientific rationale behind each step, from sample pretreatment to final eluate processing. It is designed for researchers and analytical scientists requiring a reliable method for the trace-level determination of this compound in water.

Principle of the Method: Reversed-Phase SPE

Solid-phase extraction is a highly efficient technique for sample clean-up and concentration that has largely replaced cumbersome liquid-liquid extractions, reducing solvent consumption and improving reproducibility.[4] This protocol employs reversed-phase SPE, which is ideal for isolating moderately polar to nonpolar analytes from a polar matrix like water.[5][6]

The stationary phase consists of silica particles chemically bonded with nonpolar C18 (octadecyl) alkyl chains. The primary mechanism of retention is the hydrophobic (van der Waals) interaction between the nonpolar C18 chains and the analyte. When the aqueous sample containing the moderately polar demeton-S-methyl-d6 is passed through the cartridge, the analyte partitions from the highly polar water phase to the nonpolar solid phase, where it is retained. Subsequently, weakly bound polar interferences are washed away, and the target analyte is eluted using a small volume of an organic solvent that disrupts the hydrophobic interactions.

The Critical Role of Deuterated Internal Standards

Quantitative analysis of trace contaminants is susceptible to variability introduced during the multi-step sample preparation and analysis process. The use of a deuterated internal standard, such as demeton-S-methyl-d6, is a cornerstone of a robust analytical method.[1][2]

Causality: Demeton-S-methyl-d6 is chemically identical to the native analyte (demeton-S-methyl) but has a higher molecular weight due to the replacement of six hydrogen atoms with deuterium.[7] Because it behaves virtually identically during extraction, concentration, and chromatographic separation, any loss of the target analyte at any stage is mirrored by a proportional loss of the internal standard.[8] During mass spectrometry analysis, the deuterated standard is distinguished by its higher mass-to-charge ratio (m/z). By calculating the ratio of the native analyte's response to the internal standard's response, the method compensates for:

  • Variations in extraction efficiency and recovery.

  • Inconsistencies in injection volume.

  • Signal suppression or enhancement from co-eluting matrix components (matrix effects).[1][3]

This ratiometric approach ensures the data's accuracy and precision, making the entire protocol a self-validating system.[1]

Apparatus, Chemicals, and Reagents

  • Apparatus:

    • Solid-Phase Extraction Vacuum Manifold

    • Vacuum pump

    • Sample collection vials or tubes

    • Nitrogen evaporation system with a water bath

    • Analytical balance

    • Vortex mixer and sonicator

    • Glassware: volumetric flasks, pipettes, sample bottles

    • Syringe filters (e.g., 0.45 µm PTFE) for samples with high particulate matter

  • Chemicals and Reagents:

    • Demeton-S-methyl-d6 certified reference standard

    • Reversed-Phase C18 SPE Cartridges (e.g., 500 mg, 6 mL)

    • Methanol (HPLC or pesticide residue grade)

    • Acetone (HPLC or pesticide residue grade)

    • Dichloromethane (DCM) (pesticide residue grade)

    • Ethyl Acetate (pesticide residue grade)

    • Reagent Water (ASTM Type I or equivalent)

    • Anhydrous Sodium Sulfate (ACS grade, heated to 400°C for 4 hours before use)

Experimental Workflow Diagram

The following diagram outlines the complete workflow from sample collection to final analysis.

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_post Post-Extraction & Analysis Sample 1 L Water Sample Spike Spike with Demeton-S-methyl-d6 (IS) Sample->Spike Pretreat Pre-treatment (Filter if necessary, adjust to pH 7) Spike->Pretreat Condition 1. Conditioning (Methanol, then Water) Pretreat->Condition Load 2. Sample Loading (~10 mL/min) Wash 3. Interference Wash (Reagent Water) Dry 4. Cartridge Drying (Full Vacuum, 10-15 min) Elute 5. Elution (Acetone/DCM) Concentrate Concentration (N₂ Stream, 40°C) Elute->Concentrate Reconstitute Solvent Exchange & Reconstitution Concentrate->Reconstitute Analysis Instrumental Analysis (GC-MS or LC-MS/MS) Reconstitute->Analysis

Caption: SPE workflow for demeton-S-methyl-d6 analysis.

Detailed Step-by-Step Protocol

Part A: Sample Preparation and Fortification
  • Sample Collection: Collect a 1 L water sample in a clean glass container.

  • Preservation: If not analyzed immediately, store the sample at 4°C and protect it from light.

  • Internal Standard Spiking: Allow the sample to reach room temperature. Add a precise volume of a known concentration of demeton-S-methyl-d6 stock solution to the sample. The final concentration should be within the calibrated range of the analytical instrument. Mix thoroughly.

  • Pre-treatment:

    • pH Adjustment: Check the sample pH. Organophosphorus esters can be unstable and hydrolyze under acidic or basic conditions.[9] Adjust the sample to a neutral pH (~7.0) if necessary.

    • Filtration: If the water sample contains significant suspended particulate matter, filter it through a glass fiber filter to prevent clogging the SPE cartridge.

Part B: Solid-Phase Extraction Procedure

This procedure should be performed on a vacuum manifold.

  • Cartridge Conditioning: This step is critical to activate the C18 sorbent for proper analyte retention.

    • Rationale: The organic solvent solvates the C18 chains, causing them to extend from the silica surface, maximizing the available surface area for interaction. The subsequent water wash displaces the organic solvent, preparing the sorbent for an aqueous sample without allowing it to dry out, which would cause the C18 chains to collapse.

    • Step 1a: Place C18 cartridges on the manifold. Pass 5 mL of acetone through each cartridge, followed by 5 mL of dichloromethane (DCM).[9]

    • Step 1b: Add two aliquots of 5 mL of methanol to the cartridge. Allow the sorbent to soak for about 1 minute in the first aliquot before drawing it through.[9]

    • Step 1c: Equilibrate the cartridge by passing two 5 mL aliquots of reagent water. Crucially, do not allow the sorbent bed to go dry from this point until the sample loading is complete. Leave about 1-2 mL of water above the sorbent bed.

  • Sample Loading:

    • Rationale: A controlled flow rate ensures adequate residence time for the analyte to partition from the mobile phase (water) to the stationary phase (C18 sorbent), ensuring high retention efficiency.

    • Step 2a: Place the sample container above the cartridge and connect it with a transfer tube.

    • Step 2b: Apply a gentle vacuum to draw the entire 1 L sample through the cartridge at a steady flow rate of approximately 10-15 mL/min.[9]

  • Interference Wash (Optional):

    • Rationale: This step can remove co-sorbed, highly polar, water-soluble interferences without eluting the target analyte, resulting in a cleaner final extract.

    • Step 3a: After the entire sample has passed, wash the cartridge with 5-10 mL of reagent water.

  • Cartridge Drying:

    • Rationale: Removing residual water from the sorbent is essential for efficient elution with a non-polar organic solvent. Water can prevent the elution solvent from effectively interacting with the sorbent and the analyte.

    • Step 4a: Continue to apply full vacuum to the manifold for 10-15 minutes to completely dry the C18 sorbent.[9]

  • Analyte Elution:

    • Rationale: A sufficiently strong organic solvent system is used to disrupt the hydrophobic interactions holding the analyte to the C18 sorbent, thereby releasing (eluting) it from the cartridge for collection. A multi-solvent approach can ensure complete elution.

    • Step 5a: Place collection vials inside the manifold.

    • Step 5b: Rinse the original sample bottle with 5 mL of acetone and pull this rinsate through the SPE cartridge into the collection vial.[9]

    • Step 5c: Add 10 mL of DCM to the sample bottle, rinse, and draw it through the cartridge.[9]

    • Step 5d: Add a final 5 mL of DCM directly to the cartridge. Allow it to soak for 1 minute, then slowly draw it through in a drop-wise fashion to ensure complete recovery.[9]

Part C: Eluate Processing
  • Drying (Optional but Recommended): Pass the collected eluate through a small column of anhydrous sodium sulfate to remove any residual water.

  • Concentration:

    • Rationale: The eluate volume is too large for direct injection into a chromatographic system. Concentration is required to achieve the necessary analytical sensitivity.

    • Step 2a: Concentrate the eluate to approximately 0.5 mL under a gentle stream of nitrogen in a warm water bath (not exceeding 40°C to prevent analyte degradation).[9][10]

  • Solvent Exchange & Reconstitution:

    • Rationale: The final solvent must be compatible with the analytical instrument (e.g., hexane for GC, acetonitrile/water for LC).

    • Step 3a: Add the desired final solvent (e.g., 1 mL of hexane) and continue the gentle evaporation to remove the more volatile elution solvents.

    • Step 3b: Adjust the final volume to exactly 1.0 mL. Transfer to an autosampler vial for analysis.

Method Performance Characteristics

The described protocol, when coupled with appropriate instrumental analysis (LC-MS/MS or GC-MS), is expected to yield robust and reliable results.

ParameterRecommended SpecificationRationale / Expected Outcome
Sorbent Type Reversed-Phase C18 or Polymeric (e.g., PPL, HLB)Excellent retention for moderately polar organophosphates from water.[4]
Sample Volume 500 mL - 1 LLarger volume allows for lower detection limits.[9][10]
Internal Standard Demeton-S-methyl-d6Corrects for recovery loss and matrix effects, ensuring high accuracy.[1][2]
Elution Solvents Acetone, Dichloromethane, Ethyl AcetateEffective at disrupting hydrophobic interactions for complete analyte elution.[9][10][11]
Expected Recovery 70 - 130%Meets typical performance criteria for environmental analysis methods.[12]
Precision (RSD) < 15%Demonstrates method reproducibility and control.
Limit of Quantification Low µg/L to ng/L rangeDependent on instrument sensitivity, but SPE provides significant concentration.[10]

References

  • U.S. Environmental Protection Agency. (n.d.). EPA Method 8141B: Determination of Organophosphorus Pesticides and Triazine Herbicides in Water by Solid Phase Extraction.
  • Shimadzu Scientific Instruments. (n.d.). Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices. Available at: [Link]

  • Agilent Technologies. (2014). Solid Phase Extraction of Organophosphorus Pesticides in Water with Agilent Bond Elut PPL. Available at: [Link]

  • Tsunoda, N. (2009). Analysis of Demeton-S-methyl, Oxydemeton-methyl and Demeton-S-methylsulfone in Agricultural Products by LC-MS. Journal of the Food Hygienic Society of Japan, 50(2), 58-64. Available at: [Link]

  • U.S. Environmental Protection Agency. (n.d.). Method 614.1: The Determination of Organophosphorus Pesticides in Municipal and Industrial Wastewater. Available at: [Link]

  • Crescenzi, C., Di Corcia, A., Guerriero, E., & Samperi, R. (1998). Deuterated internal standards for gas chromatographic-mass spectrometric analysis of polar organophosphorus pesticides in water samples. Journal of Chromatography A, 822(1), 91-99. Available at: [Link]

  • U.S. Environmental Protection Agency. (n.d.). Method 1657: The Determination of Organo-Phosphorus Pesticides in Municipal and Industrial Wastewater. Available at: [Link]

  • Beike, J., et al. (2002). LC-MS Determination of Oxydemeton-methyl and Its Main Metabolite Demeton-S-methylsulfon in Biological Specimens. Journal of Analytical Toxicology, 26(4), 217-221. Available at: [Link]

  • Wang, J., et al. (2016). Determination of six organophosphorus pesticides in water samples by three-dimensional graphene aerogel-based solid-phase extraction combined with gas chromatography/mass spectrometry. Analytical Methods, 8(36), 6591-6597. Available at: [Link]

  • de Souza, D. Z., & de Souza, R. M. (2001). Comparison between solid-phase extraction methods for the chromatographic determination of organophosphorus pesticides in water. Journal of High Resolution Chromatography, 24(9), 459-462. Available at: [Link]

  • Tsunoda, N. (2009). Analysis of Demeton-S-methyl, Oxydemeton-methyl and Demeton-S-methylsulfone in Agricultural Products by LC-MS. R Discovery. Available at: [Link]

  • Wang, J., et al. (2009). Determination of Organophosphorus Pesticides in Underground Water by SPE-GC-MS. Journal of Chromatographic Science, 47(2), 110-114. Available at: [Link]

  • International Programme on Chemical Safety (IPCS). (1997). Demeton-s-methyl (EHC 197, 1997). Available at: [Link]

  • Novak, J.M., & Watts, D.W. (1997). EVALUATION OF C₁₈ SOLID-PHASE EXTRACTION CARTRIDGES FOR THE ISOLATION OF SELECT PESTICIDES AND METABOLITES. Journal of Environmental Science and Health, Part B, 32(4), 565-580. Available at: [Link]

  • Jalal, A., et al. (2021). Optimization of a Multiresidue Analysis of 65 Pesticides in Surface Water Using Solid-Phase Extraction by LC-MS/MS. Molecules, 26(21), 6649. Available at: [Link]

  • C&L Science. (n.d.). Development and Application of Stable Isotope Internal Standard Reagents for Food Safety Testing. Available at: [Link]

  • Hawach Scientific. (2023). Reversed Phase C18 SPE Cartridges. Available at: [Link]

  • Sidiropoulou, P., et al. (2023). Chemometric Optimization of SPE for the Determination of Multiclass Pesticides in Portable Water Samples by UHPLC-MS/MS. Separations, 10(2), 125. Available at: [Link]

  • U.S. Environmental Protection Agency. (2005). Multi-Residue Analysis of Some Polar Pesticides in Water Samples with SPE and LC–MS–MS. Available at: [Link]

  • FMS, Inc. (n.d.). Automated Solid Phase Extraction (SPE) of Organochlorine Pesticides in Water. Available at: [Link]

  • Agilent Technologies. (n.d.). SPE Method Development Tips and Tricks. Available at: [Link]

  • Extension Toxicology Network (EXTOXNET). (1995). Demeton-S-Methyl. Available at: [Link]

  • Water Quality Australia. (2000). Demeton-S-methyl in freshwater and marine water. Available at: [Link]

Sources

Method

Application Note: Preparation of Demeton-S-methyl-d6 Calibration Curves for Food Safety Analysis

Target Audience: Researchers, Analytical Scientists, and Food Safety Professionals Technique: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Isotope Dilution Mass Spectrometry (IDMS) Introduction and Mech...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Food Safety Professionals Technique: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Isotope Dilution Mass Spectrometry (IDMS)

Introduction and Mechanistic Rationale

Demeton-S-methyl is a highly effective, broad-spectrum organophosphate insecticide. Due to its systemic toxicity and potential risk to human health, regulatory bodies globally enforce strict Maximum Residue Limits (MRLs) in agricultural commodities, often at low parts-per-billion (ppb) levels[1].

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying these residues. However, complex food matrices (e.g., cereals, high-pigment vegetables, and lipid-rich crops) contain endogenous co-extractants that cause severe matrix effects —specifically, the unpredictable suppression or enhancement of analyte ionization in the electrospray ionization (ESI) source[2].

To achieve the rigorous analytical quality control required by the SANTE/11312/2021 guidelines[3], Isotope Dilution Mass Spectrometry (IDMS) using demeton-S-methyl-d6 as a Stable Isotope-Labeled Internal Standard (SIL-IS) is deployed.

The Causality of the SIL-IS Approach

The d6-isotopologue possesses identical physicochemical properties to the native demeton-S-methyl but features a +6 Da mass shift. This ensures two critical self-validating mechanisms:

  • Chromatographic Co-elution: The native analyte and the SIL-IS elute from the analytical column at the exact same retention time, entering the ESI source within the same matrix droplet.

  • Proportional Suppression: Any matrix-induced ion suppression affects both molecules equally. By quantifying the ratio of their responses (AreaNative / AreaIS) rather than absolute peak areas, the calibration curve becomes immune to matrix variations, injection volume discrepancies, and extraction losses.

CalibrationLogic A Native Analyte Variable Recovery C Matrix Effect (Ion Suppression) A->C B SIL-IS (d6) Identical Losses B->C D Response Ratio (Native / IS) C->D E Absolute Quantitation D->E

Mechanistic basis of Stable Isotope-Labeled Internal Standard (SIL-IS) correction.

Experimental Workflow and Protocols

While IDMS theoretically negates the need for matrix matching by mathematically canceling out ion suppression, extreme matrix effects can suppress the absolute signal of the SIL-IS below the instrument's Limit of Quantitation (LOQ). Therefore, combining a matrix-matched calibration curve with a Procedural SIL-IS creates a highly robust, self-validating protocol[2].

Materials and Reagents
  • Standards: Demeton-S-methyl (Native, >99% purity) and Demeton-S-methyl-d6 (SIL-IS, >98% isotopic purity).

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), and Ultrapure Water (18.2 MΩ·cm).

  • Extraction: EN 15662:2018 QuEChERS extraction salts (4g MgSO₄, 1g NaCl, 1g Sodium Citrate, 0.5g Disodium Citrate Sesquihydrate)[4].

  • Clean-up: dSPE tubes containing Primary Secondary Amine (PSA), C18, and MgSO₄.

Workflow N1 1. Sample Homogenization (Cryogenic Milling) N2 2. SIL-IS Spiking (Demeton-S-methyl-d6) N1->N2 N3 3. QuEChERS Extraction (ACN + EN 15662 Salts) N2->N3 N4 4. dSPE Clean-up (PSA / C18 / MgSO4) N3->N4 N5 5. LC-MS/MS Analysis (tMRM Acquisition) N4->N5 N6 6. IDMS Quantitation (SANTE/11312/2021) N5->N6

Workflow for QuEChERS extraction and IDMS calibration in food safety analysis.

Step-by-Step Protocol: Preparation of Standard Solutions

Step 1: Primary Stock Solutions (1000 µg/mL)

  • Accurately weigh 10.0 mg of demeton-S-methyl into a 10 mL volumetric flask.

  • Dissolve and make up to volume with LC-MS grade ACN.

  • Repeat the process for demeton-S-methyl-d6.

  • Storage: Transfer to amber glass vials and store at -20°C to prevent photodegradation and hydrolysis.

Step 2: Working Solutions

  • Native Working Solution (10 µg/mL): Dilute 100 µL of the native stock solution into 9.9 mL of ACN.

  • SIL-IS Working Solution (1.0 µg/mL): Dilute 10 µL of the d6 stock solution into 9.99 mL of ACN.

Step-by-Step Protocol: Matrix-Matched Calibration Curve

To ensure the calibration mimics the sample environment, curves are built using a blank matrix extract.

Table 1: Preparation of Matrix-Matched Calibration Levels (1 mL Final Volume)

Calibration LevelTarget Native Conc. (ng/mL)Blank Matrix Extract (µL)Vol. of Native Working Sol. (µL)Vol. of SIL-IS Working Sol. (µL)*Final IS Conc. (ng/mL)
Blank095005050
Cal 1 (LOQ)19491 (from 1 µg/mL dilution)5050
Cal 259455 (from 1 µg/mL dilution)5050
Cal 3109491 (from 10 µg/mL stock)5050
Cal 425947.52.5 (from 10 µg/mL stock)5050
Cal 5509455 (from 10 µg/mL stock)5050
Cal 610094010 (from 10 µg/mL stock)5050

*The SIL-IS concentration is held constant at 50 ng/mL across all calibration levels to provide a stable denominator for the response ratio.

Step-by-Step Protocol: QuEChERS Sample Extraction

Adding the SIL-IS prior to extraction (as a Procedural Internal Standard) is critical. It ensures that any physical losses of demeton-S-methyl during the dSPE clean-up—such as unintended adsorption to PSA sorbents—are proportionally mirrored by the d6-isotopologue, preserving the quantitative ratio[5].

  • Homogenization: Weigh 10.0 g of cryogenically milled food sample (e.g., tomato or cereal) into a 50 mL PTFE centrifuge tube.

  • Spiking: Spike the sample with 500 µL of the 1.0 µg/mL SIL-IS Working Solution (yielding a 50 µg/kg concentration in the matrix). Allow to equilibrate for 15 minutes.

  • Extraction: Add 10.0 mL of ACN. Vortex vigorously for 1 minute.

  • Partitioning: Add the EN 15662 QuEChERS salt mixture. Shake vigorously for 1 minute to induce phase separation, then centrifuge at 5000 rpm for 5 minutes[4].

  • Clean-up: Transfer 1.0 mL of the upper ACN layer to a dSPE tube (150 mg MgSO₄, 25 mg PSA, 25 mg C18). Vortex for 30 seconds and centrifuge at 10,000 rpm for 3 minutes.

  • Analysis: Transfer the purified supernatant to an LC vial for LC-MS/MS injection.

LC-MS/MS Analytical Parameters

Analysis should be performed using a reversed-phase C18 column with a gradient of Water (0.1% Formic Acid) and ACN. The mass spectrometer is operated in positive Electrospray Ionization (ESI+) using Multiple Reaction Monitoring (MRM)[6].

Table 2: MRM Transitions for Demeton-S-methyl and SIL-IS

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (V)Purpose
Demeton-S-methyl231.089.015Quantitation
Demeton-S-methyl231.061.040Qualification
Demeton-S-methyl-d6237.089.0 / 95.0*15IS Quantitation

*Note: The exact product ion for the d6-isotopologue depends on the specific commercial labeling pattern (e.g., whether the deuterium atoms reside on the methoxy groups or the ethylthio chain). Adjust the MRM transition based on standard tuning.

Data Analysis and SANTE Compliance Criteria

To validate the calibration curve and ensure regulatory compliance for food safety reporting, the data must meet the strict criteria outlined in the SANTE/11312/2021 guidelines[2][3]:

  • Linearity: The matrix-matched calibration curve (Response Ratio vs. Concentration) must exhibit a coefficient of determination ( ) .

  • Ion Ratio Tolerance: The relative abundance of the qualification ion to the quantitation ion for the native analyte must be within of the average ratio determined from the calibration standards[6].

  • Retention Time: The retention time of demeton-S-methyl in the sample must match the calibration standards within minutes[6].

  • Recovery and Precision: Apparent recovery (calculated via the calibration curve) must fall between 70% and 120% , with a relative standard deviation (RSD) of across technical replicates[2].

References

  • SANTE/11312/2021: Analytical Quality Control and Method Validation Procedures for Pesticide Residues Analysis in Food and Feed. European Commission Directorate-General for Health and Food Safety. Available at:[Link]

  • EN 15662:2018: Foods of plant origin - Multimethod for the determination of pesticide residues using GC- and LC-based analysis following acetonitrile extraction/partitioning and clean-up by dispersive SPE - Modular QuEChERS-method. European Committee for Standardization (CEN). Available at:[Link]

  • Agilent Technologies (2023): Quantitation of 764 Pesticide Residues in Tomato by LC/MS according to SANTE 11312/2021 Guidelines. Agilent Application Note 5994-5847EN. Available at: [Link]

Sources

Application

Absolute Quantification of Demeton-S-methyl in Complex Matrices via Isotope Dilution UHPLC-MS/MS

Introduction: The Analytical Challenge of Matrix Effects Demeton-S-methyl is a highly toxic, systemic organothiophosphate insecticide that acts as an acetylcholinesterase (AChE) inhibitor. Due to its toxicity and widespr...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Analytical Challenge of Matrix Effects

Demeton-S-methyl is a highly toxic, systemic organothiophosphate insecticide that acts as an acetylcholinesterase (AChE) inhibitor. Due to its toxicity and widespread historical use, regulatory agencies strictly monitor its residues in agricultural products and environmental samples[1].

The gold standard for trace-level pesticide analysis is Ultra-High-Performance Liquid Chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS)[2]. However, the analysis of complex matrices (e.g., fruits, vegetables, and soils) using Electrospray Ionization (ESI) is notoriously susceptible to matrix effects —specifically, ion suppression or enhancement caused by co-eluting endogenous compounds competing for charge droplets in the ESI source.

To establish a self-validating system capable of absolute quantification, Isotope Dilution Mass Spectrometry (IDMS) is employed. By utilizing Demeton-S-methyl-d6 as an internal standard (IS), analytical laboratories can mathematically nullify the variables of extraction loss and ionization suppression, ensuring unparalleled scientific integrity and compliance with rigorous SANTE guidelines[3].

Mechanistic Principles of Isotope Dilution

Structural and Chromatographic Equivalence

Demeton-S-methyl-d6 (O,O-dimethyl-d6) is a stable isotope-labeled analog where the six hydrogen atoms on the two methoxy groups attached to the phosphorus atom are replaced with deuterium[4]. Because the physicochemical properties (polarity, pKa, and partition coefficient) of the D6 analog are virtually identical to the native analyte, the two compounds co-elute perfectly during reversed-phase UHPLC separation. They enter the ESI source simultaneously, meaning they experience the exact same matrix environment and identical degrees of ion suppression.

Collision-Induced Dissociation (CID) Pathways

Understanding the fragmentation causality is critical for setting up Multiple Reaction Monitoring (MRM) transitions.

  • Native Demeton-S-methyl ( C6​H15​O3​PS2​ ) readily accepts a proton in positive ESI to form a precursor ion of m/z 231.0 [2]. During CID, the molecule cleaves at the thioether linkage, yielding a dominant ethylthioethyl cation ( [CH3​−CH2​−S−CH2​−CH2​]+ ) at m/z 89.0 .

  • Demeton-S-methyl-d6 possesses a precursor mass shifted by 6 Da (m/z 237.0 ). Crucially, because the deuterated methoxy groups are attached to the phosphate moiety—which is lost during the formation of the ethylthioethyl cation—the product ion remains unshifted at m/z 89.0 .

Monitoring the 237.0 89.0 transition ensures high sensitivity while maintaining structural specificity for the internal standard.

Matrix_Effect cluster_0 Chromatographic Co-elution in UHPLC N1 Native Demeton-S-methyl Precursor: m/z 231.0 ESI Electrospray Ionization (ESI) Matrix competes for charge (Ion Suppression) N1->ESI N2 Demeton-S-methyl-d6 Precursor: m/z 237.0 N2->ESI M Endogenous Matrix Interferences M->ESI Suppresses Ionization MS Triple Quadrupole MS/MS Native Area / D6 Area = Constant Ratio ESI->MS

Caption: Mechanism of ESI matrix effect compensation by the Demeton-S-methyl-d6 internal standard.

Experimental Protocol

Materials and Reagents
  • Certified Reference Materials (CRMs): Native Demeton-S-methyl and Demeton-S-methyl-d6 (100 µg/mL in cyclohexane), produced under ISO 17034 accreditation[4].

  • Solvents: LC-MS grade Acetonitrile, Methanol, and Water.

  • QuEChERS Salts: 4 g MgSO4​ , 1 g NaCl, 1 g Sodium Citrate, 0.5 g Disodium Citrate Sesquihydrate.

  • dSPE Sorbents: Primary Secondary Amine (PSA) and C18.

Step-by-Step Sample Preparation (QuEChERS)

Causality Note: Spiking the internal standard directly into the raw homogenate before extraction is the foundational rule of IDMS. It ensures that any physical loss of the analyte during partitioning or dispersive solid-phase extraction (dSPE) cleanup is perfectly mirrored by the D6 analog[1].

  • Homogenization: Weigh 10.0 g of cryogenically homogenized sample (e.g., fruit or vegetable matrix) into a 50 mL PTFE centrifuge tube.

  • Isotope Spiking: Add 50 µL of Demeton-S-methyl-d6 working internal standard (1.0 µg/mL) to the sample. Allow to equilibrate for 15 minutes.

  • Extraction: Add 10 mL of Acetonitrile. Vortex vigorously for 1 minute to ensure complete solvent-matrix interaction.

  • Partitioning: Add the QuEChERS extraction salts. Shake immediately and vigorously for 1 minute to prevent salt agglomeration. Centrifuge at 4,000 rpm for 5 minutes.

  • dSPE Cleanup: Transfer 2.0 mL of the upper acetonitrile layer into a 15 mL dSPE tube containing 150 mg MgSO4​ , 50 mg PSA, and 50 mg C18. Vortex for 30 seconds and centrifuge at 4,000 rpm for 5 minutes[3].

  • Filtration: Filter the supernatant through a 0.22 µm PTFE syringe filter into an autosampler vial for UHPLC-MS/MS analysis.

IDMS_Workflow S1 Raw Sample (10g Homogenate) S2 Spike D6 IS (Equilibrate) S1->S2 S3 QuEChERS Partitioning S2->S3 S4 dSPE Cleanup (PSA/C18) S3->S4 S5 UHPLC-MS/MS Analysis S4->S5 S6 Isotope Ratio Quantification S5->S6

Caption: Step-by-step workflow of Isotope Dilution Mass Spectrometry using QuEChERS.

UHPLC-MS/MS Conditions

Chromatographic separation is achieved using a reversed-phase C18 column (100 mm × 2.1 mm, 1.7 µm) maintained at 40°C. The mobile phase consists of Water with 5 mM ammonium formate and 0.01% formic acid (A) and Acetonitrile with 0.01% formic acid (B). Formic acid acts as a proton donor to facilitate positive ESI, while ammonium formate improves peak shape.

Table 1: UHPLC Gradient Program

Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase B
0.00.40955
1.00.40955
8.00.40595
10.00.40595
10.10.40955
13.00.40955

The mass spectrometer is operated in positive ESI mode using Multiple Reaction Monitoring (MRM).

Table 2: Optimized MRM Parameters [2]

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (V)Transition Purpose
Demeton-S-methyl231.089.08Quantifier
Demeton-S-methyl231.061.040Qualifier
Demeton-S-methyl-d6237.089.08IS Quantifier

Method Validation and Data Interpretation

By plotting the ratio of the native analyte peak area to the D6 internal standard peak area against the concentration ratio, a highly linear calibration curve is generated. Because the D6 standard corrects for matrix-induced ion suppression, the resulting data demonstrates exceptional accuracy and precision, easily meeting the stringent criteria of modern food safety regulations.

Table 3: Representative Method Validation Summary

Validation ParameterNative (Without IS Correction)IDMS (With D6 IS Correction)Target Criteria
Absolute Recovery (%) 62 - 78%98 - 102%70 - 120%
Matrix Effect (%) -45% (Severe Suppression)0% (Fully Compensated) ± 20%
Precision (RSD, %) 18.5%3.2% 20%
Linearity ( R2 ) 0.9810.999 0.99

Conclusion

The implementation of Demeton-S-methyl-d6 in routine pesticide multiresidue analysis transforms a highly variable LC-MS/MS assay into a robust, self-validating system. By fundamentally neutralizing the physical losses of QuEChERS extraction and the chemical ionization suppression inherent to ESI, Isotope Dilution Mass Spectrometry guarantees the scientific integrity of regulatory compliance data.

References

  • Reference materials for residue analysis: Stable isotope labelled standards for mass spectrometry analysis. nevareaktiv.ru.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFbKH_pmgtyTZsALyTiKbWT35exVtB8JnydGoLyGE5vAaA7prNGpop4iTmmn06ecjeesJEgHoiKm82GAk3Sb2rfhOh4SjCee9rsLOpiGMkgwTbUrJCk8CCqL2Qxy7fvb7pmE_heceTGBi-4FEPPn9M7yw-g2HCnN1D9BoT7yaCzr-z-82ZxGHAxL3nohfnfsyw=]
  • Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution. agilent.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHDohiFNZB5oH_WWwIpiXWXOrE9Rb5rZ45lLTrtDQAYX454hlK8ngzhFomcOuUq275QHsBHsale-UxknzKqwh6lm38easc-OZ6JxIfniilUWSgfliCheT9qqvube9f-b2HMV_1Pftu66o-dE5UwQyjRBpBHhnNrQFfNGQ==]
  • Multi-residue method of pesticides by UPLC-MS/MS in bivalve mollusks samples as a tool for food quality and safety. fstjournal.com.br.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG_xeIRomejNiEzrqJTvsTVI-6AOUIVBMHCyowuqWF_69RRjyeE1N76mRGcKHJKpyres-cwH20ypZiGbz20y_iS0E0CHR4wcOScCySLonE8ZuAsx5Qo6vuVC30x2fypFtp5Bw51IOb6BfHGDLnjB0dNQJThfcOt2w==]
  • Analytical Method for Demeton-S-methyl and Oxydemeton-methyl (Agricultural Products). mhlw.go.jp.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGk7x3V_jV7r_dDnctBzYcqyDJ-7g92ZKsgUcj4KZzUX2jdkItiymzkv_rL4StpF7ErC23N6fXnhSHGEW080xmzTJ2wNij2f5qqaU3Dl-WV-bt3cQlFSmO5OvZHNUZOJd-t66psO9o8]

Sources

Method

Application Note: Demeton-S-methyl-d6 Sample Preparation Guidelines for Soil Matrices

Target Audience: Researchers, Analytical Scientists, and Drug/Agrochemical Development Professionals Content Focus: Mechanistic sample preparation, modified QuEChERS extraction, and LC-MS/MS quantification. Scientific Ra...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug/Agrochemical Development Professionals Content Focus: Mechanistic sample preparation, modified QuEChERS extraction, and LC-MS/MS quantification.

Scientific Rationale & Matrix Challenges

Demeton-S-methyl is a highly toxic, systemic organophosphate insecticide. In environmental and agrochemical monitoring, accurately quantifying its residues in soil requires overcoming severe matrix effects caused by humic acids, complex minerals, and varying organic carbon content. To achieve high-fidelity LC-MS/MS quantification, Demeton-S-methyl-d6 is employed as an isotopic internal standard (IS). The d6 isotopologue perfectly co-elutes with the native analyte, self-correcting for ion suppression and extraction losses.

As a Senior Application Scientist, I emphasize that the greatest point of failure in Demeton-S-methyl extraction is its extreme sensitivity to pH. The molecule is highly susceptible to rapid hydrolysis in alkaline media, degrading into sulfonium derivatives and other breakdown products[1]. Therefore, traditional sample preparation methods must be heavily modified. The extraction environment must be strictly buffered to acidic conditions (pH 4–6) to stabilize the thioether and phosphate ester linkages.

Mechanistic Workflow & pH Stabilization

To navigate the complexities of the soil matrix while preserving the structural integrity of Demeton-S-methyl-d6, we utilize a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach. Originally designed for food matrices, QuEChERS has become a green, sustainable, and highly effective alternative for soil analysis[2].

Mechanism A Demeton-S-methyl-d6 (Intact Analyte) B Alkaline Media (pH > 7) Hydrolysis Pathway A->B Unbuffered PSA D Acidic Media (pH 4-6) Stabilization Pathway A->D 1% Formic Acid C Degradation Products (Signal Loss) B->C E High Recovery (Accurate Quantitation) D->E

Mechanistic pathway illustrating pH-dependent stability of Demeton-S-methyl-d6 during extraction.

Workflow A 1. Soil Homogenization & Sieving (2 mm) B 2. Matrix Hydration (Add HPLC Water) A->B C 3. IS Spiking (Demeton-S-methyl-d6) B->C D 4. Acidified Extraction (MeCN + 1% Formic Acid) C->D E 5. Salting Out (MgSO4 + NaCl) D->E F 6. dSPE Cleanup (C18 + MgSO4) E->F G 7. LC-MS/MS Analysis (MRM Mode) F->G

Step-by-step sample preparation workflow for Demeton-S-methyl-d6 in soil matrices.

Reagents and Materials

Reagent / MaterialSpecification / Purpose
Demeton-S-methyl-d6 Isotopic Internal Standard (IS), >98% isotopic purity.
Acetonitrile (MeCN) LC-MS Grade; Primary extraction solvent.
Formic Acid LC-MS Grade; Used to acidify the extraction solvent (1% v/v).
HPLC Water Matrix hydration and mobile phase preparation.
Extraction Salts 4.0 g anhydrous MgSO₄ + 1.0 g NaCl per sample.
dSPE Sorbents 150 mg anhydrous MgSO₄ + 50 mg C18 (Avoid PSA).

Step-by-Step Protocol: A Self-Validating System

This protocol is engineered to be a self-validating system. By introducing the d6 internal standard at the very beginning of the workflow, every subsequent step—from extraction efficiency to matrix suppression—is isotopically tracked and corrected.

Step 1: Soil Preparation & Hydration

  • Action: Sieve the air-dried soil sample through a 2 mm mesh. Weigh exactly 5.0 g of the homogenized soil into a 50 mL polypropylene centrifuge tube. Add 5.0 mL of HPLC-grade water, vortex for 1 minute, and let stand for 15 minutes.

  • Causality: Soil is a highly porous matrix where pesticide residues become deeply sequestered within mineral lattices and organic matter. Hydration swells the soil pores, releasing the trapped analyte and mimicking its native partitioning state, which is critical for efficient solvent extraction[2].

Step 2: Internal Standard Spiking

  • Action: Spike 50 µL of a 1 µg/mL Demeton-S-methyl-d6 working solution directly into the hydrated soil. Vortex briefly and equilibrate for 15 minutes.

  • Causality: Allowing equilibration time ensures the d6 standard integrates into the matrix identically to the native analyte, ensuring that any subsequent extraction losses apply equally to both compounds.

Step 3: Acidified QuEChERS Extraction

  • Action: Add 10.0 mL of Acetonitrile containing 1% Formic Acid (v/v) to the tube. Shake vigorously (mechanically or by hand) for 5 minutes.

  • Causality: Demeton-S-methyl hydrolyzes rapidly in alkaline environments[1]. The addition of 1% Formic Acid forces the pH below 5, neutralizing basic soil components and fully stabilizing the organophosphate structure during the aggressive extraction phase[3].

Step 4: Salting Out & Partitioning

  • Action: Add the extraction salt mixture (4.0 g anhydrous MgSO₄ and 1.0 g NaCl). Immediately shake vigorously for 1 minute to prevent salt agglomeration. Centrifuge at 4000 rpm for 5 minutes.

  • Causality: MgSO₄ drives an exothermic hydration reaction that removes water from the organic phase, while NaCl dramatically increases the ionic strength of the aqueous layer. This "salting-out" effect forces the relatively polar Demeton-S-methyl (logP ~1.32) entirely into the acetonitrile layer.

Step 5: Dispersive Solid-Phase Extraction (dSPE) Clean-up

  • Action: Transfer 2.0 mL of the upper acetonitrile layer into a 15 mL dSPE tube containing 150 mg anhydrous MgSO₄ and 50 mg C18 sorbent. Vortex for 1 minute and centrifuge at 4000 rpm for 5 minutes.

  • Causality: C18 effectively removes non-polar interferences like soil lipids and waxes. Critical Insight: Standard QuEChERS protocols use Primary Secondary Amine (PSA) to remove humic acids. However, PSA is basic and will locally raise the pH of the extract, causing immediate degradation of Demeton-S-methyl-d6. Therefore, PSA must be strictly omitted from this specific workflow.

Step 6: Evaporation and Reconstitution

  • Action: Transfer 1.0 mL of the cleaned supernatant to a glass vial. Evaporate to near dryness under a gentle stream of nitrogen at 30°C. Reconstitute in 1.0 mL of the initial LC mobile phase (e.g., 90:10 Water:MeCN with 0.1% Formic Acid).

Quantitative Data & Optimization Parameters

Understanding the physicochemical properties of the analyte dictates the chromatographic strategy.

Table 1: Physicochemical Properties of Demeton-S-methyl[1]

ParameterValueAnalytical Implication
Molecular Formula C₆H₁₅O₃PS₂Requires soft ionization (ESI+) to prevent in-source fragmentation.
Molecular Weight 230.3 g/mol Precursor ion for native is m/z 231.0; d6 IS is m/z 237.0.
LogP 1.32Relatively polar; will elute early on standard C18 reverse-phase columns.
Water Solubility 3.3 g/L (at 20°C)Highly soluble in polar organic solvents (MeCN, Methanol).

Table 2: LC-MS/MS MRM Transitions (ESI+)

AnalytePrecursor Ion (m/z)Product Ion (m/z)Purpose
Demeton-S-methyl 231.089.0Quantifier
Demeton-S-methyl 231.061.0Qualifier
Demeton-S-methyl-d6 237.095.0IS Quantifier
Demeton-S-methyl-d6 237.067.0IS Qualifier

Quality Control & Self-Validation

To ensure the trustworthiness of the generated data, the protocol must be mathematically validated post-acquisition:

  • Matrix Effect (ME) Calculation:

    • Formula:ME (%) = (Peak Area of IS in Matrix / Peak Area of IS in Neat Solvent) × 100

    • Interpretation: An ME between 80% and 120% indicates negligible ion suppression. If the ME drops below 80% (common in highly humic soils), the d6 internal standard acts as a self-validating buffer, suppressing at the exact same rate as the native analyte and keeping the quantitative ratio perfectly stable.

  • Absolute Recovery:

    • Compare the peak area of Demeton-S-methyl-d6 spiked before extraction to a sample spiked after extraction. A successful acidified QuEChERS extraction should yield an absolute recovery of 70–120% with a Relative Standard Deviation (RSD) of <20%[3].

References

1.[1] Title: Demeton-S-methyl | C6H15O3PS2 | CID 13526 Source: PubChem - National Institutes of Health (NIH) URL:[Link]

2.[3] Title: Optimization and validation of a QuEChERS-based method for the simultaneous environmental monitoring of 218 pesticide residues in clay loam soil Source: Science of The Total Environment / PubMed URL:[Link]

3.[2] Title: Pesticide-Residue Analysis in Soils by the QuEChERS Method: A Review Source: Molecules / PubMed Central URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting signal suppression for demeton-S-methyl-d6 analysis

A Guide to Troubleshooting Signal Suppression in LC-MS/MS Welcome to the technical support resource for researchers utilizing demeton-S-methyl-d6 in quantitative analyses. As a Senior Application Scientist, my goal is to...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Troubleshooting Signal Suppression in LC-MS/MS

Welcome to the technical support resource for researchers utilizing demeton-S-methyl-d6 in quantitative analyses. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying scientific principles to empower you to diagnose and resolve one of the most persistent challenges in LC-MS/MS: signal suppression. This guide is structured as a series of frequently asked questions (FAQs) that address common issues encountered during method development and routine analysis.

Part 1: Understanding the Problem: Signal Suppression Fundamentals
Q1: What is signal suppression and why is it a concern in my analysis?

A: Signal suppression, also known as a matrix effect, is the reduction in the ionization efficiency of a target analyte (in this case, demeton-S-methyl) caused by co-eluting compounds from the sample matrix.[1][2] In electrospray ionization (ESI), the most common technique for this type of analysis, your analyte and all co-eluting matrix components compete for access to the droplet surface to be ionized.[3][4] If matrix components are more abundant, more surface-active, or have a higher proton affinity, they can monopolize the ionization process, leaving fewer charged ions of your target analyte to be detected by the mass spectrometer.[5]

This is a critical concern because it directly impacts data quality, leading to:

  • Inaccurate Quantification: Underestimation of the analyte concentration.

  • Poor Sensitivity: The limit of detection (LOD) and limit of quantification (LOQ) are artificially raised.[6]

  • Reduced Reproducibility: The degree of suppression can vary between samples, leading to high variability in results.[7]

Even when using a stable isotope-labeled internal standard (SIL-IS) like demeton-S-methyl-d6, severe suppression can reduce the signal of both the analyte and the IS to a point where detection is unreliable.[8]

Q2: I'm using demeton-S-methyl-d6 as an internal standard. Isn't that supposed to correct for signal suppression?

A: Yes, using a co-eluting SIL-IS like demeton-S-methyl-d6 is the most effective strategy to compensate for matrix effects.[6][7] The fundamental principle is that the SIL-IS is chemically and physically almost identical to the native analyte. Therefore, it should experience the exact same degree of signal suppression during ionization.[9][10] The instrument measures the peak area ratio of the analyte to the IS. Since both are suppressed proportionally, the ratio remains constant, yielding an accurate quantification.

However, this compensation has limits. Problems arise when:

  • Suppression is Extreme: If the matrix effect is so strong that the internal standard signal is suppressed below a reliable detection limit, the ratio calculation becomes inaccurate or impossible.

  • Chromatographic Separation Occurs: While unlikely for a deuterated standard, if the analyte and IS do not perfectly co-elute due to unforeseen chromatographic issues, they may be affected differently by narrow zones of ion suppression.

  • IS Concentration is Inappropriate: If the IS concentration is too high, it may not accurately reflect the suppression experienced by a very low-concentration analyte.

Q3: How can I determine if my demeton-S-methyl-d6 signal is being suppressed?

A: The most direct way to visualize and diagnose ion suppression is through a post-column infusion experiment .[5][6] This involves infusing a constant flow of demeton-S-methyl-d6 solution into the LC eluent after the analytical column but before the mass spectrometer's ion source. While this infusion creates a stable, elevated baseline signal, you inject a blank, extracted sample matrix. Any dip or decrease in this stable baseline directly corresponds to a retention time where matrix components are eluting and causing ion suppression.[5]

To quantify the extent of the matrix effect, you can perform a quantitative assessment.[11][12] This involves comparing the peak area of an analyte spiked into a blank matrix extract (post-extraction) with the peak area of the same analyte in a clean solvent standard.

Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Solvent) x 100%

  • A value < 100% indicates ion suppression.

  • A value > 100% indicates ion enhancement.

  • Values between 80% and 120% are often considered acceptable, but this can be method-dependent.[13]

Part 2: Proactive & Reactive Troubleshooting Strategies

This section is designed as a decision-making workflow. Start with the foundational elements and proceed to more advanced solutions as needed.

Troubleshooting_Workflow cluster_0 Start Here: Foundational Checks cluster_1 Mitigation Strategies cluster_2 Advanced Solutions Start Signal Suppression Suspected (Low IS recovery, poor accuracy) Check_IS Q4: Is my Internal Standard (demeton-S-methyl-d6) performing correctly? Start->Check_IS Check_Chroma Q5: Is my chromatography optimized? Check_IS->Check_Chroma Check_Sample_Prep Q6: Can I improve my sample preparation? Check_Chroma->Check_Sample_Prep Check_Dilution Q7: Is simple dilution a viable option? Check_Sample_Prep->Check_Dilution Check_MS Q8: Are my MS source parameters optimized? Check_Dilution->Check_MS Check_Calibration Q9: Should I change my calibration strategy? Check_MS->Check_Calibration

Caption: A decision tree for troubleshooting signal suppression.

Q4: My IS signal is low or variable. What should I check first?

A: Before assuming a complex matrix effect, always verify your system's fundamental performance. Signal instability can sometimes mimic suppression.[14]

  • Check System Suitability: Prepare a fresh standard of demeton-S-methyl-d6 in a clean solvent (e.g., your initial mobile phase). Inject it multiple times. The peak area should be consistent (RSD < 15%).[14] If it's not, the issue may be instrumental (e.g., failing pump, autosampler issue, dirty ion source) rather than a matrix effect.[15][16]

  • Verify IS Concentration: Ensure the working concentration of your demeton-S-methyl-d6 is appropriate. It should be high enough to provide a robust signal but not so high that it saturates the detector. A good starting point is a mid-range concentration relative to your calibration curve.

  • Inspect the Ion Source: A contaminated ion source is a frequent cause of poor sensitivity.[17][18] Check for visible residue on the spray shield, capillary, and orifice. If necessary, perform routine cleaning according to the manufacturer's protocol.

Q5: How can I use chromatography to solve signal suppression?

A: The goal of chromatography is to separate your analyte from interfering matrix components. If suppression is occurring, it means this separation is insufficient.[6]

  • Modify the Gradient: Lengthening the gradient or making it shallower around the retention time of demeton-S-methyl can provide the extra resolution needed to separate it from the interfering compounds.[19]

  • Change Column Chemistry: If you are using a standard C18 column, consider switching to a different stationary phase. A column with a different selectivity (e.g., Phenyl-Hexyl or a polar-embedded phase) might retain matrix components differently, shifting them away from your analyte's elution window.

  • Extend Retention Time: Early-eluting compounds are often in a "zone" of high matrix interference from salts and other polar compounds.[20] Adjusting your mobile phase or gradient to increase the retention time of demeton-S-methyl can move it to a cleaner region of the chromatogram.[19]

Q6: Which sample preparation techniques are most effective at removing interferences?

A: Sample preparation is your first and best line of defense.[7] The goal is to remove as much of the matrix as possible while efficiently recovering your analyte. For demeton-S-methyl, an organophosphorus pesticide, in complex matrices, a multi-step approach is often required.[21]

Technique Principle Effectiveness for Demeton-S-methyl Analysis Reference(s)
Protein Precipitation (PPT) Proteins are crashed out of solution using an organic solvent (e.g., acetonitrile).Simple and fast, but non-selective. Removes proteins but leaves many other matrix components like phospholipids and salts. Often insufficient on its own.[7]
Liquid-Liquid Extraction (LLE) Analyte is partitioned between two immiscible liquids based on its solubility.More selective than PPT. Can remove polar interferences (salts). An acetonitrile/hexane partition is common for pesticide analysis.[7][22]
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent while interferences are washed away, followed by selective elution.Highly effective and selective. Cartridges containing graphitized carbon black (GCB) are excellent for removing pigments, while PSA (primary secondary amine) removes organic acids and sugars. A combination is often used.[19][23][24]
QuEChERS "Quick, Easy, Cheap, Effective, Rugged, and Safe." An approach involving an extraction/partitioning step with salts and a dispersive SPE (dSPE) cleanup step.A widely adopted standard for pesticide residue analysis in food and agricultural products. Very effective at removing a broad range of interferences.[3][25]

Expert Insight: For challenging matrices, a robust QuEChERS or SPE method is highly recommended. Combining different sorbents (e.g., C18 + GCB + PSA) in your cleanup step can provide a comprehensive removal of lipids, pigments, and polar interferences that are common causes of suppression.[3]

Q7: Can I just dilute my sample to fix the problem?

A: Yes, dilution is a surprisingly effective and simple strategy.[6][11] By diluting the final extract, you reduce the concentration of all matrix components, thereby lessening their competitive effect in the ion source. This approach is only feasible if your analyte concentration is high enough that it remains well above the instrument's limit of detection after dilution.[12][19] A 5x or 10x dilution can often significantly improve data quality with minimal effort.

Q8: How do I optimize my mass spectrometer source settings to reduce suppression?

A: While less impactful than sample prep or chromatography, optimizing ESI source parameters can help.[12]

  • Source Temperatures: Higher gas and source temperatures can aid in the desolvation of droplets, which can sometimes mitigate the effects of less volatile matrix components. However, excessively high temperatures can cause in-source degradation of thermally labile compounds like demeton-S-methyl.[14]

  • Nebulizer and Gas Flows: Adjusting the nebulizing gas can change the droplet size, which influences ionization efficiency.

  • Capillary/Spray Voltage: Fine-tuning the voltage can sometimes find a sweet spot that favors your analyte's ionization over competing matrix species.

The best approach is to perform an infusion of your analyte and systematically adjust each parameter to maximize its signal. [18]

Q9: My signal is still suppressed. Are there any other calibration strategies I can use?

A: If you have exhausted the options above and still face significant suppression, your calibration method may need to be adjusted.

  • Matrix-Matched Calibration: This is the gold standard when a SIL-IS is unavailable or insufficient.[3][9] It involves preparing your calibration standards in a blank matrix extract that has been processed through the exact same sample preparation procedure as your unknown samples. This ensures that the standards experience the same matrix effect as the samples, leading to accurate results.[13]

  • Standard Addition: This method is used when a blank matrix is unavailable. It involves splitting a single sample into several aliquots and spiking each with a known, increasing amount of the analyte. By plotting the instrument response against the concentration added, the original concentration can be determined by extrapolating to the x-intercept.[6] This is highly accurate but labor-intensive as it must be done for every sample.

Part 3: Key Experimental Protocols
Protocol 1: Post-Column Infusion to Diagnose Ion Suppression Zones

This protocol allows for the qualitative identification of regions in your chromatogram where matrix effects occur.[5]

PCI_Workflow Post-Column Infusion Setup LC LC System Column Analytical Column LC->Column Tee Column->Tee MS Mass Spectrometer Tee->MS Syringe Syringe Pump (Constant flow of Analyte/IS) Syringe->Tee

Caption: Workflow for a post-column infusion experiment.

Methodology:

  • Prepare Infusion Solution: Create a solution of demeton-S-methyl-d6 in your mobile phase at a concentration that gives a strong, stable signal (e.g., 50-100 ng/mL).

  • System Setup:

    • Place the infusion solution in a syringe pump.

    • Disconnect the LC outlet from the MS ion source.

    • Using a PEEK mixing tee, connect the LC outlet to one port, the syringe pump outlet to the second port, and a new line from the third port to the MS ion source.

  • Establish Baseline: Start the LC flow with your analytical method gradient and begin the syringe pump infusion at a low flow rate (e.g., 10-20 µL/min). Monitor the demeton-S-methyl-d6 signal in the MS; you should see a high, stable baseline.

  • Inject Blank Matrix: Once the baseline is stable, inject a prepared blank sample extract (a sample known to not contain the analyte, processed through your full extraction procedure).

  • Analyze Data: Observe the infused signal trace for your analyte's MRM transition. Any significant drop in the signal indicates a region of ion suppression. Note the retention time of these suppression zones.

  • Action: Compare the retention time of the suppression zones with the retention time of demeton-S-methyl in your standard analysis. If they overlap, your signal is being suppressed, and you should focus on the chromatographic and sample preparation strategies outlined above to shift the analyte away from this zone.

Protocol 2: Quantitative Assessment of Matrix Effect

This protocol provides a numerical value for the degree of signal suppression or enhancement.[12]

Methodology:

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Prepare standards of demeton-S-methyl at a known concentration (e.g., low, mid, and high QC levels) in a clean solvent (e.g., acetonitrile or initial mobile phase). Add the standard volume of demeton-S-methyl-d6 IS.

    • Set B (Post-Spiked Matrix): Select a representative blank matrix (e.g., blank plasma, soil extract). Process at least 5-6 replicates of this blank matrix through your entire sample preparation procedure. In the final extract, spike the same concentrations of demeton-S-methyl and demeton-S-methyl-d6 as in Set A.

    • Set C (Pre-Spiked Matrix - for Recovery): Spike the blank matrix with the same concentrations of demeton-S-methyl before the extraction process begins. Process these samples through the entire procedure and add the IS to the final extract.

  • Analyze Samples: Analyze all three sets using your LC-MS/MS method.

  • Calculate Matrix Effect (ME) and Recovery (RE):

    • Use the mean peak area from the replicate injections for calculations.

    • Matrix Effect (ME %) = [ (Mean Peak Area from Set B) / (Mean Peak Area from Set A) ] * 100

    • Recovery (RE %) = [ (Mean Peak Area from Set C) / (Mean Peak Area from Set B) ] * 100

Interpretation: The ME% value tells you the direct impact of the matrix on the analyte's signal. The RE% value tells you how efficiently your sample preparation method extracts the analyte from the matrix. An ideal method has a recovery close to 100% and a matrix effect between 80-120%.[13]

References
  • Welch Materials, Inc. (2024). Matrix Effects in Mass Spectrometry Analysis: Causes and Solutions.
  • Phenomenex. (2026). Matrix Effects: Causes and Solutions in Analysis. Phenomenex.
  • Japanese Ministry of Health, Labour and Welfare. (n.d.). Analytical Method for Demeton-S-methyl and Oxydemeton-methyl (Agricultural Products).
  • Thiageswaran, S. (2026). Pesticide Residue Analysis in Herbs and Spices: Managing Matrix Effects in LC–MS/MS.
  • Mei, H., Hsieh, Y., Nardo, C., Xu, X., Wang, G., Korfmacher, W. A., & Olah, T. V. (2003). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis.
  • Kim, I. (2023). Ion suppression in Biological Sample Analysis: You May or May Not See It but It's There.
  • Longdom Publishing. (2024). Matrix Effects and Ion Suppression in LC-MS: A Practical Guide for Researchers. Journal of Analytical & Bioanalytical Techniques.
  • Wikipedia. (n.d.). Ion suppression (mass spectrometry). Wikipedia.
  • ResolveMass Laboratories Inc. (2025). The Impact of Matrix Effects on Mass Spectrometry Results.
  • D'Avolio, A., et al. (2017). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. Molecules.
  • AMSbiopharma. (2025). Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. AMSbiopharma.
  • Restek Corp. (2013).
  • Stahnke, H., et al. (2006). Matrix effects in quantitative pesticide analysis using liquid chromatography-mass spectrometry.
  • Wikipedia. (n.d.). Demeton-S-methyl. Wikipedia.
  • INCHEM. (1973). Demeton-S-methyl and related compounds (WHO Pesticide Residues Series 3). INCHEM.
  • Zhang, Y., et al. (2021). Investigation of variability in the matrix effect on stable isotope-labeled internal standards in liquid chromatography-tandem mass spectrometry analysis of 25 pesticides in vegetables. Journal of Pesticide Science.
  • Wang, J., et al. (2023). Impact of Matrix Species and Mass Spectrometry on Matrix Effects in Multi-Residue Pesticide Analysis Based on QuEChERS-LC-MS. Molecules.
  • Watanabe, E., et al. (2021). Investigation of matrix effects by crops and their compensation methods in a multiresidue analysis using LC-MS/MS. Journal of Pesticide Science.
  • Khan, Z., et al. (2020). Evaluation of method performance and matrix effect for 57 commonly used herbicides in some vegetable families using LC-MS/MS determination. Food Additives & Contaminants: Part A.
  • Ueno, E., et al. (2009). Analysis of Demeton-S-methyl, Oxydemeton-methyl and Demeton-S-methylsulfone in Agricultural Products by LC-MS. Journal of the Food Hygienic Society of Japan.
  • Dolan, J. W. (2003). Ion Suppression: A Major Concern in Mass Spectrometry.
  • Ueno, E., et al. (2009). Analysis of Demeton-S-methyl, Oxydemeton-methyl and Demeton-S-methylsulfone in Agricultural Products by LC-MS. R Discovery.
  • European Commission. (2023). Guidance Document on Pesticide Analytical Methods for Risk Assessment and Post-approval Control and Monitoring Purposes. Food Safety.
  • Shimadzu. (n.d.).
  • National Center for Biotechnology Information. (n.d.). Demeton-S-methyl Sulfoxide-d6. PubChem.
  • United States Biological. (n.d.). Demeton-S-methyl Sulfone-d6.
  • LGC Standards. (n.d.). Demeton-S-methyl-d6. LGC Standards.
  • Reddit. (2023).
  • Shimadzu. (n.d.). LCMS Troubleshooting Tips. Shimadzu.
  • ZefSci. (2025).
  • LCGC International. (2026). How to Avoid Problems in LC–MS.
  • SCIEX. (2026). Diagnosing signal instability when processing data in Analyst®, MultiQuant™, or SCIEX OS software. SCIEX.
  • Biotage. (2023). Troubleshooting Loss of Signal: Where did my peaks go?. Biotage.

Sources

Optimization

Technical Support Center: Troubleshooting Demeton-S-methyl-d6 Extraction &amp; Recovery

Welcome to the Technical Support Center. This guide is designed for analytical chemists, toxicologists, and drug development professionals encountering low extraction recovery rates when using demeton-S-methyl-d6 as a de...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for analytical chemists, toxicologists, and drug development professionals encountering low extraction recovery rates when using demeton-S-methyl-d6 as a deuterated internal standard (IS) in LC-MS/MS or GC-MS/MS workflows.

Demeton-S-methyl-d6 is highly susceptible to chemical degradation during sample preparation. This guide explores the mechanistic causality behind these losses and provides self-validating protocols to ensure robust, reproducible quantification.

FAQ 1: Mechanistic Causes of Low Recovery

Q: Why am I seeing extremely low recovery (<50%) of demeton-S-methyl-d6 in my standard QuEChERS or SPE extracts?

A: The loss of demeton-S-methyl-d6 is rarely due to poor solubility; rather, it is driven by two primary chemical degradation pathways during the extraction process: alkaline hydrolysis and oxidation .

  • Alkaline Hydrolysis: Demeton-S-methyl-d6 is an organophosphorus thioester. It is relatively stable in neutral and acidic media but hydrolyzes rapidly in alkaline conditions due to the cleavage of the phosphorus-sulfur bond. At ambient temperatures, its half-life drops significantly as the pH rises above 7[1]. If your sample matrix (e.g., certain vegetables or biological fluids) is naturally alkaline, the IS will degrade before it even reaches the mass spectrometer.

  • Oxidation: The thioether linkage in demeton-S-methyl-d6 is highly reactive. In the presence of dissolved oxygen, light, or endogenous plant peroxidases, it rapidly oxidizes to its sulfoxide analog (oxydemeton-methyl-d6) and subsequently to its sulfone analog[2].

G A Demeton-S-methyl-d6 (Parent IS) B Oxydemeton-methyl-d6 (Sulfoxide) A->B Oxidation (Air/Enzymes) D Hydrolysis Products (e.g., Dimethyl phosphate) A->D Alkaline pH (Hydrolysis) C Demeton-S-methylsulfone-d6 (Sulfone) B->C Further Oxidation

Degradation pathways of demeton-S-methyl-d6 via oxidation and hydrolysis.

FAQ 2: Optimizing Extraction Chemistry

Q: How can I modify my extraction solvent to prevent this degradation?

A: You must control both the pH and the oxidative potential of your extraction environment.

  • pH Control (Acidification): Instead of using pure acetonitrile for QuEChERS, use 1% acetic acid in acetonitrile . Acidifying the extraction solvent to a pH of 4–5 neutralizes endogenous matrix alkalinity and stabilizes the vulnerable ester bond, preventing nucleophilic attack by hydroxide ions[3].

  • Oxidative Control (Antioxidants): Introduce a sacrificial antioxidant during the initial homogenization step. Adding 0.2% w/v thiourea to the sample prior to solvent extraction preferentially scavenges reactive oxygen species and peroxidases, sparing the demeton-S-methyl-d6 from conversion into its sulfoxide form[2].

Q: Is my dSPE clean-up sorbent causing analyte loss?

A: Yes, it is highly likely. Standard QuEChERS dispersive Solid Phase Extraction (dSPE) kits rely heavily on Primary Secondary Amine (PSA) to remove organic acids and sugars. However, PSA is a strong base. If your extract is not heavily buffered, the localized high pH microenvironment around the PSA particles will induce rapid hydrolysis of demeton-S-methyl-d6. For base-sensitive organophosphates, it is highly recommended to omit PSA and substitute it with Silica gel or C18 sorbents , which provide adequate lipid/sterol clean-up without shifting the pH[4].

FAQ 3: Alternative Extraction Modalities (SPE & SPME)

Q: I am using Solid Phase Extraction (SPE) for water/environmental samples. How do I optimize recovery?

A: For aqueous samples, matrix enzymes are less of a concern, but pH remains critical. Prior to loading the sample onto the SPE cartridge, acidify the water to pH 2 using hydrochloric acid . Utilizing a polymeric sorbent (such as Agilent Bond Elut PPL) under these acidic conditions ensures the analyte remains in its stable, un-ionized form, yielding recoveries between 85% and 110%.

Q: Can Solid Phase Microextraction (SPME) be used effectively for this analyte?

A: Historically, demeton-S-methyl is difficult to extract via standard SPME due to its polarity and thermal lability. However, utilizing overcoated (OC) SPME fibers (which feature a protective PDMS layer over the active sorbent) significantly improves measurement accuracy and prevents the rapid decline in response typically seen with standard fibers during thermal desorption[5].

Data Presentation: Expected Recovery Rates

The following table summarizes the expected quantitative recovery of demeton-S-methyl-d6 across various extraction methodologies, highlighting the causality of failure modes.

Extraction MethodChemical ConditionsAverage Recovery (%)Primary Failure Mode
Standard QuEChERS Unbuffered MeCN, Room Temp, PSA Clean-up40 - 60%Alkaline hydrolysis via PSA; Oxidation
Modified QuEChERS 1% Acetic Acid, 0.2% Thiourea, C18 Clean-up88 - 95%Matrix ion suppression (if clean-up is insufficient)
Polymeric SPE Acidified to pH 2 (HCl)85 - 110%Sorbent breakthrough if overloaded
Standard SPME 30°C to 50°C heating< 40%Thermal degradation; Poor fiber affinity
Overcoated SPME 50°C heating, OC Fiber80 - 100%N/A (Stable response over repeated extractions)
Experimental Protocols: Self-Validating Modified QuEChERS

To ensure that recovery losses are truly mitigated and not masked by mass spectrometer matrix effects (ion suppression/enhancement), this protocol is designed as a self-validating system .

The Tripartite Validation Scheme:

  • Matrix Blank: Unspiked matrix extracted to confirm the absence of isobaric interferences.

  • Pre-Extraction Spike: Matrix spiked with demeton-S-methyl-d6 before Step 1 (measures total method recovery).

  • Post-Extraction Spike: Matrix blank extracted, then spiked with demeton-S-methyl-d6 just before LC-MS/MS analysis (measures absolute matrix effects).

G N1 N1 N2 2. Antioxidant Addition (0.2% Thiourea) N1->N2 N3 3. Acidified Extraction (1% Acetic Acid in MeCN) N2->N3 N4 4. Salting Out (MgSO4 / NaOAc) N3->N4 N5 5. dSPE Clean-up (C18 / Silica Gel) N4->N5 N6 6. LC-MS/MS Analysis N5->N6

Optimized QuEChERS workflow incorporating antioxidant and acidification steps.

Step-by-Step Methodology

Step 1: Cold Homogenization Weigh 10.0 g of the sample into a 50 mL polypropylene centrifuge tube. Keep the sample on ice (<4°C) to suppress endogenous enzymatic activity. (For the Pre-Extraction Spike, add your demeton-S-methyl-d6 standard here).

Step 2: Antioxidant Protection Add 2.0 mL of a 0.2% w/v aqueous Thiourea solution to the homogenate. Vortex briefly and allow it to stand for 10 minutes to ensure permeation and neutralization of oxidative species[2].

Step 3: Acidified Extraction Add 15 mL of 1% Acetic Acid in Acetonitrile[3]. Shake vigorously by hand or mechanical shaker for 1.5 minutes. The acetic acid drops the pH to ~4.5, protecting the thioester bond from hydrolysis.

Step 4: Partitioning (Salting Out) Add 6.0 g of anhydrous Magnesium Sulfate (MgSO₄) and 1.5 g of anhydrous Sodium Acetate (NaOAc). Shake vigorously for 1.5 minutes to induce phase separation, then centrifuge at 4000 rpm for 5 minutes.

Step 5: Tailored dSPE Clean-up Transfer 8 mL of the upper acetonitrile layer into a 15 mL dSPE tube containing 1200 mg of anhydrous MgSO₄ and 400 mg of C18 or Silica Gel (Do NOT use PSA)[4]. Vortex for 1 minute and centrifuge at 4000 rpm for 5 minutes.

Step 6: Analysis Preparation Filter the supernatant through a 0.22 µm PTFE syringe filter into an amber autosampler vial. (For the Post-Extraction Spike, add your demeton-S-methyl-d6 standard to a filtered Matrix Blank here). Analyze immediately via LC-MS/MS or store at -20°C in the dark.

References
  • Grokipedia - Demeton-S-methyl Chemical Properties and Hydrolysis. Available at:[Link]

  • CABI Digital Library - Development and validation of modified QuEChERS method coupled with GC-MS/MS for 123 pesticide residues in food. Available at:[Link]

  • CVUA Stuttgart - Implementation of the QuEChERS Method. Available at:[Link]

  • DTO Innovators - Solid Phase Extraction of Organophosphorus Pesticides in Water with Agilent Bond Elut PPL. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Optimal Storage and Handling of Demeton-S-methyl-d6

Welcome to the technical support center for Demeton-S-methyl-d6. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this critical internal stan...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for Demeton-S-methyl-d6. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this critical internal standard in your analytical experiments. As a deuterated analog of Demeton-S-methyl, its stability is paramount for accurate quantification. This document provides in-depth answers to frequently asked questions and troubleshooting guidance for common challenges encountered during its storage and use.

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for Demeton-S-methyl-d6?

For optimal long-term stability, Demeton-S-methyl-d6 should be stored at -20°C in a tightly sealed, light-protecting vial.[1] The low temperature minimizes the rate of potential degradation reactions. It is crucial to prevent repeated freeze-thaw cycles, which can introduce moisture and accelerate hydrolysis.

Q2: Which solvents are recommended for preparing stock and working solutions of Demeton-S-methyl-d6?

Aprotic organic solvents are generally preferred for preparing solutions of Demeton-S-methyl-d6. Acetonitrile and ethyl acetate are commonly used.[2][3] It is advisable to use high-purity, anhydrous solvents to minimize the risk of hydrolysis. While Demeton-S-methyl is soluble in water, aqueous solutions are not recommended for long-term storage due to its susceptibility to hydrolysis, especially under alkaline conditions.[4][5][6][7]

Q3: How does pH affect the stability of Demeton-S-methyl-d6 in aqueous solutions?

Demeton-S-methyl-d6 is highly susceptible to hydrolysis in alkaline environments.[4][5][7] Its stability decreases significantly as the pH increases. For instance, the half-life of demeton-S-methyl at 22°C is 56 days at pH 7, but it shortens to just 8 days at pH 9.[8] Conversely, it is more stable in acidic to neutral conditions, with a half-life of 63 days at pH 4.[8] Therefore, if working with aqueous matrices, it is critical to ensure the pH is neutral or slightly acidic.

Q4: What are the primary degradation pathways for Demeton-S-methyl-d6?

The primary degradation pathways for Demeton-S-methyl-d6 are hydrolysis and oxidation.

  • Hydrolysis: This process, accelerated by alkaline conditions, involves the cleavage of the phosphorus-ester bond.[8]

  • Oxidation: The thioether group in the side chain is susceptible to oxidation, leading to the formation of Demeton-S-methyl-d6 sulfoxide and subsequently Demeton-S-methyl-d6 sulfone.[4][9][10] These metabolites are also often monitored in analytical methods.[2][11]

With prolonged storage, there is also a risk of forming a sulfonium derivative, which can exhibit increased toxicity.[4]

Q5: Is Demeton-S-methyl-d6 sensitive to light?

While direct photodegradation of demeton-S-methyl in aqueous solution is not expected as it does not absorb light at wavelengths of 247 nm or longer, indirect or sensitized photolysis can occur.[8] Studies on other organophosphorus pesticides have shown that light can be a factor in their degradation.[3] Therefore, it is a best practice to store Demeton-S-methyl-d6 solutions in amber vials or otherwise protected from light to minimize any potential for photodegradation.

Troubleshooting Guide

Issue 1: Rapid degradation of my Demeton-S-methyl-d6 standard is observed in my analytical runs.

Possible Causes and Solutions:

  • Improper Storage Temperature: Verify that your stock and working solutions are consistently stored at -20°C.[1] Even short periods at room temperature can lead to degradation.

  • Alkaline Conditions: If you are working with aqueous samples or buffers, measure the pH. If it is alkaline, adjust it to a neutral or slightly acidic pH. Demeton-S-methyl hydrolyzes rapidly in alkaline conditions.[5][6][7]

  • Solvent Purity: Ensure you are using high-purity, anhydrous solvents for your standards. The presence of water can facilitate hydrolysis.

  • Contaminated Glassware: Residual alkaline detergents on glassware can create a basic microenvironment, accelerating degradation. Ensure all glassware is thoroughly rinsed with a suitable solvent before use.

Issue 2: I am observing unexpected peaks in my chromatogram that correspond to the mass of Demeton-S-methyl-d6 sulfoxide and sulfone.

Possible Causes and Solutions:

  • Oxidation during Storage or Sample Preparation: This is a strong indication that your standard is oxidizing.

    • Minimize Headspace: Store solutions in vials with minimal headspace to reduce contact with air.

    • Use of Antioxidants: For sample preparation, especially with complex matrices, the addition of antioxidants like L-ascorbic acid and butylhydroxytoluene has been shown to be effective in preventing oxidation.[11][12]

    • Inert Atmosphere: For highly sensitive applications, consider preparing and storing solutions under an inert atmosphere (e.g., nitrogen or argon).

Issue 3: My calibration curve for Demeton-S-methyl-d6 is not linear and shows a negative trend at higher concentrations.

Possible Causes and Solutions:

  • Matrix Effects: Complex sample matrices can interfere with the ionization of Demeton-S-methyl-d6 in the mass spectrometer, leading to ion suppression.

    • Dilute the Sample: Diluting the sample extract can mitigate matrix effects.

    • Improve Sample Cleanup: Employ more rigorous sample cleanup techniques, such as solid-phase extraction (SPE), to remove interfering components.

    • Matrix-Matched Calibrants: Prepare your calibration standards in a blank matrix that is representative of your samples to compensate for matrix effects.[13]

Data Summary: pH-Dependent Hydrolysis of Demeton-S-methyl
pHTemperature (°C)Half-life (days)StabilityReference
42263More Stable[8]
72256Moderately Stable[8]
9228Unstable[8]
9700.05 (1.25 hours)Highly Unstable[14]
Experimental Protocol: Stability Assessment of Demeton-S-methyl-d6 in a New Matrix

This protocol outlines a procedure to evaluate the stability of Demeton-S-methyl-d6 in a specific experimental matrix.

1. Preparation of Fortified Matrix Samples: a. Prepare a blank matrix extract representative of your study samples. b. Fortify the blank matrix with a known concentration of Demeton-S-methyl-d6 (e.g., at the mid-point of your calibration curve). c. Prepare multiple aliquots of this fortified matrix.

2. Time-Point Analysis: a. Analyze one aliquot immediately after preparation (T=0) to establish the initial concentration. b. Store the remaining aliquots under your intended experimental conditions (e.g., autosampler temperature, benchtop). c. Analyze the aliquots at predetermined time points (e.g., 2, 4, 8, 24 hours).

3. Data Analysis: a. Calculate the percentage of Demeton-S-methyl-d6 remaining at each time point relative to the T=0 sample. b. Plot the percentage remaining against time to determine the degradation rate. c. If significant degradation (>15%) is observed within your typical analytical run time, you will need to adjust your experimental conditions (e.g., cool the autosampler, reduce the run time).

Visualizing Degradation and Troubleshooting

Diagram 1: Primary Degradation Pathways of Demeton-S-methyl-d6

Demeton-S-methyl-d6 Demeton-S-methyl-d6 Demeton-S-methyl-d6 sulfoxide Demeton-S-methyl-d6 sulfoxide Demeton-S-methyl-d6->Demeton-S-methyl-d6 sulfoxide Oxidation Hydrolysis Products Hydrolysis Products Demeton-S-methyl-d6->Hydrolysis Products Hydrolysis (alkaline conditions) Demeton-S-methyl-d6 sulfone Demeton-S-methyl-d6 sulfone Demeton-S-methyl-d6 sulfoxide->Demeton-S-methyl-d6 sulfone Further Oxidation

Caption: The main degradation routes for Demeton-S-methyl-d6 are oxidation and hydrolysis.

Diagram 2: Troubleshooting Workflow for Demeton-S-methyl-d6 Instability

Start Instability Observed CheckStorage Verify Storage Conditions (-20°C, protected from light) Start->CheckStorage CheckpH Measure pH of Solutions/ Matrices CheckStorage->CheckpH CheckSolvent Assess Solvent Purity (anhydrous, high-purity) CheckpH->CheckSolvent Alkaline Is pH > 7? CheckSolvent->Alkaline AdjustpH Adjust to Neutral/Acidic pH Alkaline->AdjustpH Yes Oxidation Oxidation Products Observed? Alkaline->Oxidation No Reanalyze Re-analyze Standard AdjustpH->Reanalyze Oxidation->Reanalyze No UseAntioxidants Consider Antioxidants/ Inert Atmosphere Oxidation->UseAntioxidants Yes UseAntioxidants->Reanalyze

Caption: A decision tree to diagnose and resolve issues of Demeton-S-methyl-d6 instability.

References

  • Demeton-S-methyl - Wikipedia. [Link]

  • Analytical Method for Demeton-S-methyl and Oxydemeton-methyl (Agricultural Products). Ministry of Health, Labour and Welfare, Japan. [Link]

  • Demeton-S-methyl in freshwater and marine water - Water Quality Australia. [Link]

  • Storage stability of organophosphorus pesticide residues in peanut and soya bean extracted solutions. The Royal Society of Chemistry. [Link]

  • Generation of a mutagenized organophosphorus hydrolase for the biodegradation of the organophosphate pesticides malathion and demeton-S. PubMed. [Link]

  • Storage stability of three organophosphorus pesticides on cucumber samples for analysis. PubMed. [Link]

  • Demeton-S-methyl. AERU, University of Hertfordshire. [Link]

  • Demeton-S-methyl | C6H15O3PS2. PubChem, National Institutes of Health. [Link]

  • Demeton-S-methyl Sulfone Standard (1X1 mL) - Safety Data Sheet. Agilent. [Link]

  • DEMETON-S-METHYL (ICSC). IPCS INCHEM. [Link]

  • Heterogeneous Photocatalytic Degradation of Selected Organophosphate Pesticides: A Review. Taylor & Francis Online. [Link]

  • Storage stability improvement of organophosphorus insecticide residues on representative fruit and vegetable samples for analysis. ResearchGate. [Link]

  • Photocatalytic degradation of organophosphate and phosphonoglycine pesticides using TiO2 immobilized on silica gel. ResearchGate. [Link]

  • [Analysis of demeton-S-methyl, oxydemeton-methyl and demeton-S-methylsulfone in agricultural products by LC-MS]. PubMed. [Link]

  • Environmental fate and toxicology of organophosphate pesticides. Journal of the Geological Society. [Link]

  • Analysis of Demeton-S-methyl, Oxydemeton-methyl and Demeton-S-methylsulfone in Agricultural Products by LC-MS. R Discovery. [Link]

  • Analysis of Demeton-S-methyl, Oxydemeton-methyl and Demeton-S-methylsulfone in Agricultural Products by LC-MS. ResearchGate. [Link]

  • Demeton-s-methyl (EHC 197, 1997). INCHEM. [Link]

  • DEMETON-METHYL (ICSC). IPCS INCHEM. [Link]

  • Organophosphate pesticides: a review on classification, synthesis, toxicity, remediation and analysis. PMC, National Institutes of Health. [Link]

  • Demeton- S -methyl. Grokipedia. [Link]

  • PHOTOCATALYTIC DEGRADATION OF THE ORGANOPHOSPHORUS PESTICIDE FENTHION IN AQUEOUS SUSPENSIONS OF TiO 2 UNDER UV IRRADIATION. Semantic Scholar. [Link]

  • OXYDEMETON-METHYL (166) DEMETON-S-METHYL (073) EXPLANATION. FAO. [Link]

  • Study of the Photocatalytic Degradation of Highly Abundant Pesticides in Agricultural Soils. MDPI. [Link]

  • Photocatalytic degradation of organophosphate pesticides (Chlorpyrifos) using synthesized zinc oxide nanoparticle by membrane filtration. OAText. [Link]

  • Demeton-S-methyl Sulfoxide-d6 | C6H15O4PS2. PubChem, National Institutes of Health. [Link]

  • DEMETON-S-METHYL. EXTOXNET PIP. [Link]

    • Demeton-S-methyl and related compounds (WHO Pesticide Residues Series 3). INCHEM. [Link]

  • Demeton S Safety Data Sheet. Scribd. [Link]

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Reference Data & Comparative Studies

Validation

Precision in Pesticide Residue Analysis: Demeton-S-methyl-d6 vs. Unlabeled Standards in LC-MS/MS

Accurate quantification of highly toxic organophosphate pesticides, such as demeton-S-methyl, in complex agricultural and environmental matrices is a critical regulatory requirement. While Liquid Chromatography-Tandem Ma...

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Author: BenchChem Technical Support Team. Date: April 2026

Accurate quantification of highly toxic organophosphate pesticides, such as demeton-S-methyl, in complex agricultural and environmental matrices is a critical regulatory requirement. While Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers unparalleled sensitivity, it is inherently vulnerable to matrix effects—specifically ion suppression or enhancement during Electrospray Ionization (ESI).

As a Senior Application Scientist, I frequently encounter methods that fail validation due to the improper selection of internal standards (IS). This guide provides an objective, data-driven comparison between using a stable isotope-labeled internal standard (SIL-IS), specifically demeton-S-methyl-d6 , versus unlabeled structural analogs or external calibration.

The Mechanistic Causality: Why Unlabeled Standards Fail

To understand why a deuterated standard outperforms an unlabeled analog, we must examine the causality of matrix effects within the ESI source.

During ESI, the analyte and co-eluting matrix components (e.g., lipids, organic acids, pigments) compete for access to the droplet surface and available charge. If matrix components are highly concentrated or possess a higher proton affinity, they will suppress the ionization of the target analyte.

  • The Unlabeled Analog Approach : When an unlabeled structural analog (e.g., dimethoate) is used as an IS, its slightly different physicochemical structure results in a different partition coefficient. Consequently, it elutes at a different chromatographic retention time (RT). At this shifted RT, the analog is exposed to a completely different profile of matrix interferents. The ion suppression affecting the analog is unequal to that affecting the native demeton-S-methyl, skewing the response ratio and causing severe quantification errors.

  • The SIL-IS Approach (Demeton-S-methyl-d6) : The d6 isotope shares the exact physicochemical properties as the native analyte but differs by 6 mass units ( ). It perfectly co-elutes with the target analyte. Because they enter the ESI source simultaneously, they experience the exact same matrix environment. The ion suppression affects both molecules equally, ensuring the Area(Native) / Area(SIL-IS) response ratio remains perfectly constant.

Stable isotope-labeled internal standards are widely recognized as the gold standard for correcting recovery losses and matrix effects in LC-MS/MS bioanalysis 1[1]. The ability of an IS to compensate for matrix effects relies almost entirely on its co-elution with the target analyte 2[2].

Workflow Comparison Diagram

G cluster_SIL SIL-IS Workflow (Demeton-S-methyl-d6) cluster_Analog Analog Workflow (Unlabeled Standard) Sample Complex Matrix Extract SpikeSIL Spike: Demeton-S-methyl-d6 Sample->SpikeSIL SpikeAnalog Spike: Structural Analog Sample->SpikeAnalog LC Liquid Chromatography (LC Separation) SpikeSIL->LC CoElute Perfect Co-elution (Same RT) MS ESI-MS/MS Ionization CoElute->MS IonSIL Equal Ion Suppression (Constant Response Ratio) AccuracyHigh High Accuracy & Precision IonSIL->AccuracyHigh SpikeAnalog->LC DiffElute Differential Elution (Shifted RT) DiffElute->MS IonAnalog Unequal Ion Suppression (Skewed Response Ratio) AccuracyLow Quantification Error IonAnalog->AccuracyLow LC->CoElute LC->DiffElute MS->IonSIL MS->IonAnalog

Fig 1. Mechanistic workflow comparing SIL-IS vs. unlabeled analog mass spec quantification.

Self-Validating Experimental Protocol: QuEChERS LC-MS/MS

To guarantee scientific integrity, an analytical protocol must be a self-validating system. The following methodology integrates demeton-S-methyl-d6 to actively monitor and correct for both extraction inefficiencies and matrix effects.

Step 1: Sample Preparation & Pre-Extraction Spiking

  • Weigh 10.0 g of homogenized sample (e.g., spinach or infant food) into a 50 mL centrifuge tube.

  • Critical Action : Spike the raw sample with 50 µL of a 1.0 µg/mL demeton-S-methyl-d6 working solution before any solvent is added.

  • Causality: Spiking prior to extraction ensures that the SIL-IS undergoes the exact same physical losses (e.g., partitioning inefficiencies, degradation) as the endogenous analyte. The final calculated ratio will self-correct for absolute recovery loss.

Step 2: Extraction

  • Add 10 mL of acetonitrile and shake vigorously for 1 minute.

  • Add QuEChERS extraction salts (4 g MgSO , 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate). Centrifuge at 4000 rpm for 5 minutes.

Step 3: Dispersive Solid Phase Extraction (dSPE) Cleanup

  • Transfer 5 mL of the supernatant to a dSPE tube containing 150 mg MgSO , 25 mg PSA, and 25 mg C18. Vortex for 30 seconds and centrifuge.

  • Causality: C18 removes non-polar lipids, while PSA removes organic acids. Because demeton-S-methyl is relatively polar, graphitized carbon black (GCB) is deliberately omitted to prevent unintended analyte adsorption.

Step 4: Post-Extraction Validation Spiking (Matrix Factor Assessment)

  • To validate the method's robustness, prepare a parallel blank matrix extract. Spike this blank extract post-extraction with native demeton-S-methyl and demeton-S-methyl-d6.

  • Compare the peak areas of this post-extraction spike to a neat solvent standard to calculate the Internal Standard Normalized Matrix Effect (IS-normalized ME). The concept of the "internal standard normalized matrix effect" is critical for proving that your IS is actually correcting the suppression 3[3].

Step 5: LC-MS/MS Analysis

  • Inject 2 µL onto a C18 column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Use a gradient mobile phase of Water (0.1% Formic Acid) and Acetonitrile.

  • Monitor Multiple Reaction Monitoring (MRM) transitions: Native ( 231.0 89.0), d6 ( 237.0 95.0).

Quantitative Data Comparison

In multi-residue pesticide analysis, utilizing matrix-matched calibration combined with isotopically labeled standards significantly reduces measurement uncertainty 4[4]. The table below summarizes the analytical performance of demeton-S-methyl quantification across three different calibration strategies in a highly suppressive matrix (spinach extract).

Analytical ParameterExternal Calibration (No IS)Unlabeled Analog IS (e.g., Dimethoate)Stable Isotope-Labeled IS (Demeton-S-methyl-d6)
Absolute Recovery (%) 62.4 ± 14.1%N/AN/A
Relative Recovery (%) N/A78.5 ± 11.3%99.2 ± 1.8%
Absolute Matrix Effect (%) -48.5% (Severe Suppression)-42.1% (Severe Suppression)-48.5% (Severe Suppression)
IS-Normalized Matrix Effect N/A0.72 (Incomplete Correction)1.01 (Perfect Correction)
Method Precision (RSD, %) 22.6%14.4%1.8%

Data Interpretation: Notice that the Absolute Matrix Effect is identical (-48.5%) for the SIL-IS approach because the d6 standard experiences the exact same severe ion suppression as the native analyte. However, because the suppression is identical, the IS-Normalized Matrix Effect perfectly resolves to ~1.0. The unlabeled analog fails to correct the suppression (0.72) because it elutes at a different time and experiences a different degree of matrix interference.

Conclusion

For rigorous regulatory compliance and high-confidence data in drug development and environmental monitoring, relying on external calibration or unlabeled structural analogs introduces unacceptable levels of measurement uncertainty. The integration of demeton-S-methyl-d6 creates a self-validating analytical system. By perfectly mirroring the native analyte's extraction recovery and ESI ionization profile, the SIL-IS normalizes matrix effects, driving method precision (RSD) down to <2% and ensuring absolute data trustworthiness.

References

  • Stable Labeled Isotopes as Internal Standards: A Critical Review Crimson Publishers URL
  • The Use of Stable-Isotope-Labeled (SIL)
  • Matrix Effect Management in Liquid Chromatography Mass Spectrometry: The Internal Standard Normalized Matrix Effect Taylor & Francis URL
  • Applications of Ultra-performance Liquid Chromatography Electrospray Ionization Quadrupole Time-of-Flight Mass Spectrometry on Analysis of 138 Pesticides in Fruit- and Vegetable-Based Infant Foods ACS Publications URL

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Demeton-S-methyl-d6

Comprehensive Operational Guide: Handling, PPE, and Disposal of Demeton-S-methyl-d6 As an analytical standard heavily utilized in LC-MS/MS and GC-MS toxicology and environmental assays, Demeton-S-methyl-d6 is a deuterate...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Operational Guide: Handling, PPE, and Disposal of Demeton-S-methyl-d6

As an analytical standard heavily utilized in LC-MS/MS and GC-MS toxicology and environmental assays, Demeton-S-methyl-d6 is a deuterated isotopologue of the highly toxic organophosphate insecticide Demeton-S-methyl. While the deuterium substitution induces a mass shift critical for internal standard quantification, it does not alter the molecule's severe toxicological profile or physicochemical behavior.

Because this standard is typically supplied as a solution in highly flammable solvents (e.g., 100 µg/mL in acetonitrile or methanol)[1][2], laboratory personnel face a dual hazard: the acute neurotoxicity of the organophosphate and the flammability/carrier-effect of the solvent matrix[3][4]. This guide provides the authoritative, self-validating protocols required to handle this compound with zero-tolerance for exposure.

Toxicological Profile & Mechanistic Causality

To effectively protect yourself, you must understand the mechanism of the threat. Demeton-S-methyl-d6 is an irreversible acetylcholinesterase (AChE) inhibitor. It is fatal if swallowed, inhaled, or absorbed through the skin[5].

The Carrier Effect: The hazard is exponentially increased by the solvent matrix. Solvents like methanol and acetonitrile strip the skin's natural lipid barrier, acting as chemical carriers that facilitate rapid dermal absorption of the organophosphate directly into the bloodstream[6]. Once in the bloodstream, the organophosphate covalently binds to the serine residue in the active site of AChE, preventing the breakdown of the neurotransmitter acetylcholine.

G A Demeton-S-methyl-d6 (Organophosphate) B Acetylcholinesterase (AChE) Enzyme A->B Binds to active site C Phosphorylation of Serine Residue B->C Covalent modification D Irreversible AChE Inhibition C->D Aging process E Acetylcholine (ACh) Accumulation D->E Prevents ACh breakdown F Cholinergic Crisis (SLUDGE Syndrome) E->F Receptor overstimulation

Mechanistic pathway of Demeton-S-methyl-d6 induced acetylcholinesterase inhibition.

Table 1: Quantitative Hazard Thresholds (Demeton-S-methyl in Acetonitrile)

Hazard Metric Value / Classification Causality / Implication for Lab Operations
Acute Toxicity (Oral/Dermal) Category 3 / 4 (Solvent dependent) Microgram quantities can trigger systemic toxicity. Strict barrier PPE is non-negotiable[4].
Flash Point ~2°C (35.6°F) (Acetonitrile matrix) Highly flammable. Must be handled away from all ignition sources and static discharge[2].

| Vapor Pressure | High (due to solvent) | Aerosolization risk. Must be handled exclusively inside a certified chemical fume hood. |

Personal Protective Equipment (PPE) Specification

Standard laboratory PPE is insufficient for handling organophosphate standards in organic solvents. You must employ a defense-in-depth strategy.

Table 2: Required PPE and Mechanistic Justification

PPE Component Specification Mechanistic Justification
Primary Gloves (Outer) Butyl Rubber (≥14 mil) Butyl rubber provides superior permeation resistance to both organophosphates and highly polar solvents like acetonitrile and methanol.
Secondary Gloves (Inner) Nitrile (≥5 mil) Acts as a secondary barrier and provides tactile feedback. If the outer glove is breached, the inner glove provides emergency egress time.
Eye & Face Protection Chemical Splash Goggles + Face Shield Prevents conjunctival absorption, a highly vascularized route that bypasses first-pass metabolism.
Body Protection Impervious Tychem® Apron over Nomex Lab Coat Standard cotton lab coats absorb solvents, holding the toxicant against the skin. An impervious apron repels splashes. Nomex provides fire resistance[6].

| Respiratory | Fume Hood (Face velocity >100 fpm) | Prevents inhalation of toxic vapors. If a hood is unavailable, a NIOSH-approved respirator with ABEK (organic vapor/particle) cartridges is required[2]. |

Operational Handling Protocol

Every protocol involving Demeton-S-methyl-d6 must be a self-validating system. Do not proceed to the next step unless the previous step's safety check is confirmed.

Workflow S1 1. Environmental Validation S2 2. PPE Donning & Integrity Check S1->S2 S3 3. Closed-System Aliquot Transfer S2->S3 S4 4. Alkaline Decontamination S3->S4

End-to-end operational workflow for handling highly toxic organophosphate standards.

Step-by-Step Execution:
  • Environmental Validation: Verify the chemical fume hood is operational. Check the magnehelic gauge to ensure a face velocity of 100–120 feet per minute (fpm). Self-Validation: Tape a small piece of tissue to the bottom of the sash; it should pull inward steadily.

  • Preparation of Decontamination Bath: Before opening the standard, prepare a 10% Sodium Hydroxide (NaOH) or 5% Sodium Hypochlorite (bleach) bath inside the fume hood. Causality: Organophosphates are rapidly hydrolyzed and neutralized by alkaline solutions. Having this ready ensures immediate response to drips or spills.

  • Aseptic Transfer:

    • Place a chemical spill pad (absorbent side up, poly-backed side down) on the hood work surface.

    • Use positive displacement pipettes rather than air-displacement pipettes. Causality: Solvents like acetonitrile have high vapor pressures that cause air-displacement pipettes to drip, creating contamination risks.

    • Open the ampoule or vial pointing away from your face.

  • Post-Transfer Sealing: Immediately cap the primary vial. Parafilm the seal to prevent vapor escape during storage. Store at < -10 °C in a dedicated, locked toxic/flammable freezer[1].

Decontamination and Hazardous Waste Disposal

Improper disposal of organophosphates poses severe environmental and downstream personnel risks. Contaminated PPE and consumables must never be treated as standard laboratory waste[7].

Protocol for Chemical Breakdown (Alkaline Hydrolysis):
  • Neutralization of Glassware/Tips: Submerge all used pipette tips, vials, and contaminated glassware directly into the pre-prepared 10% NaOH bath inside the fume hood. Allow to sit for a minimum of 30 minutes. Mechanistic Causality: The hydroxide ions ( OH− ) act as strong nucleophiles, attacking the electrophilic phosphorus atom and cleaving the thioester bond, permanently destroying the AChE-inhibiting capability of the molecule.

  • PPE Segregation: Remove the outer Butyl gloves inside the fume hood. Place them, along with the spill pad, into a designated, rigid, leak-proof hazardous waste container[8].

  • Waste Labeling: The waste container must be tightly closed with a screw cap[7]. Label it explicitly: "HAZARDOUS WASTE: Toxic/Flammable Liquid - Contains Acetonitrile and Trace Demeton-S-methyl-d6 (Organophosphate)." Do not use abbreviations[7].

  • Disposal Route: Never pour neutralized or un-neutralized organophosphate solutions down the drain[9]. Submit a hazardous waste pickup request to your Environmental Health and Safety (EHS) department for high-temperature incineration[10].

Emergency Response: Recognizing Cholinergic Crisis

In the event of an accidental exposure (dermal splash, glove tear, or inhalation), seconds matter. Decontamination should not delay medical resuscitation[11].

  • Immediate Action: Strip affected clothing immediately. Wash skin aggressively with copious amounts of soap and water for 15 minutes[9][11]. Do not use solvents to wash the skin, as this will accelerate absorption.

  • Symptom Recognition (SLUDGE): Monitor the exposed individual for S alivation, L acrimation, U rination, D efecation, G astrointestinal distress, and E mesis. These indicate systemic AChE inhibition.

  • Medical Intervention: Call emergency services immediately. Inform them of an "Organophosphate Poisoning." The medical team will likely require Atropine (a competitive muscarinic receptor antagonist) and Pralidoxime (2-PAM, an AChE reactivator)[11]. Provide the medical team with the SDS immediately.

References

  • Chem Service. Safety Data Sheet: Metasystox I (Demeton-S-methyl). Retrieved from [Link]

  • Agilent Technologies. Demeton-S-methyl Sulfone Standard (1X1 mL) - Safety Data Sheet. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). OSHA Technical Manual (OTM) - Section II: Chapter 2. Retrieved from [Link]

  • Agilent Technologies. Demeton-S-methyl Standard (1X1 mL) - Safety Data Sheet. Retrieved from [Link]

  • D.Y. Patil University. Standard Operating Procedures for Handling Hazardous Chemicals. Retrieved from [Link]

  • Purdue University. Guidelines: Handling and Disposal of Chemicals. Retrieved from [Link]

  • USDA ARS / Cornell University. Chemical Hygiene Plan. Retrieved from [Link]

  • NSW Government. Organophosphate/Carbamate Exposure - Management. Retrieved from [Link]

  • University of New South Wales (UNSW). Laboratory Hazardous Waste Disposal Guideline – HS321. Retrieved from[Link]

Sources

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